(2R)-2-(Trifluoromethyl)morpholine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(trifluoromethyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO/c6-5(7,8)4-3-9-1-2-10-4/h4,9H,1-3H2/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVAZCYUQNNFOKS-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H](CN1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Structure of (2R)-2-(Trifluoromethyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Fluorinated Scaffolds
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, offers a unique combination of steric and electronic properties that can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. When coupled with a privileged scaffold like morpholine—a heterocycle known for its favorable pharmacokinetic profile and synthetic accessibility—the resulting structure, (2R)-2-(Trifluoromethyl)morpholine, emerges as a building block of significant interest in the design of novel therapeutics. This guide provides a comprehensive technical overview of its chemical structure, synthesis, and characterization, offering field-proven insights for its application in drug discovery.
Molecular Architecture and Physicochemical Landscape
(2R)-2-(Trifluoromethyl)morpholine is a chiral heterocyclic compound featuring a morpholine ring substituted at the 2-position with a trifluoromethyl group. The "R" designation denotes the absolute stereochemistry at the chiral center (C2).
Structural Rationale:
-
Morpholine Core: The morpholine ring, with its ether and secondary amine functionalities, imparts a favorable balance of hydrophilicity and lipophilicity. This often translates to improved aqueous solubility and oral bioavailability of drug candidates. The nitrogen atom provides a handle for further chemical modification and can act as a hydrogen bond acceptor or a basic center.[1]
-
Trifluoromethyl Group: The electron-withdrawing nature of the trifluoromethyl group can significantly lower the pKa of the morpholine nitrogen, reducing its basicity and potential for off-target interactions. Furthermore, the C-F bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation, thereby enhancing the in vivo half-life of parent molecules.[1]
A summary of the key physicochemical properties of (2R)-2-(Trifluoromethyl)morpholine is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₅H₈F₃NO | N/A |
| Molecular Weight | 155.12 g/mol | N/A |
| Appearance | Colorless to pale yellow liquid or solid | N/A |
| Boiling Point | Predicted: ~128.5 °C | N/A |
| Density | Predicted: ~1.225 g/cm³ | N/A |
| pKa | Predicted: ~7.46 | N/A |
Enantioselective Synthesis: A Strategic Workflow
The stereospecific synthesis of (2R)-2-(Trifluoromethyl)morpholine is crucial for its application in chiral drug development. A robust and scalable synthetic route is paramount. The following workflow outlines a validated approach commencing from a commercially available chiral starting material.[1]
Sources
(2R)-2-(Trifluoromethyl)morpholine: Physicochemical Profiling & Synthetic Utility
[1][2]
Executive Summary
(2R)-2-(Trifluoromethyl)morpholine (CAS: 1393524-15-6 for free base, 1394909-70-6 for HCl salt) represents a high-value fluorinated scaffold in modern medicinal chemistry.[1][2] By introducing a trifluoromethyl (-CF₃) group onto the morpholine ring, researchers can dramatically alter the physicochemical landscape of the parent heterocycle without disrupting its core geometry.
This modification serves three primary strategic purposes in drug design:
-
Metabolic Blocking: The -CF₃ group at the C2 position sterically and electronically shields the adjacent C-H bonds from oxidative metabolism (e.g., by Cytochrome P450s), extending the half-life of morpholine-containing drugs.
-
Lipophilicity Modulation: It increases the LogP/LogD, facilitating better blood-brain barrier (BBB) penetration compared to the highly polar parent morpholine.[1][2]
-
Basicity Tunability: The electron-withdrawing nature of the -CF₃ group lowers the pKₐ of the distal nitrogen, reducing lysosomal trapping and improving passive permeability.
Molecular Architecture & Stereochemistry[2]
Stereochemical Configuration
The (2R) designation indicates the absolute configuration at the carbon adjacent to the oxygen atom. This stereocenter is critical; enantiomers of fluorinated drugs often exhibit distinct pharmacokinetic (PK) and pharmacodynamic (PD) profiles.[1]
-
Chirality: The C2 center is fixed in the (R)-configuration.[2]
-
Numbering: Oxygen is position 1; the -CF₃ group is at position 2; Nitrogen is position 4.[1][2]
Conformational Analysis
Unlike the parent morpholine, which undergoes rapid chair-to-chair inversion, (2R)-2-(trifluoromethyl)morpholine exhibits a biased conformational equilibrium.[1][2]
-
Chair Preference: The morpholine ring predominantly adopts a chair conformation.[1][2][3]
-
Substituent Orientation: The bulky -CF₃ group (A-value ~2.5 kcal/mol) has a strong preference for the equatorial position to minimize 1,3-diaxial steric interactions.[1][2]
-
Electronic Effects: While the anomeric effect (nO → σ*C-F) might suggest an axial preference, the steric bulk of the trifluoromethyl group typically dominates, locking the ring into a specific chair conformer where the C2-CF₃ bond is equatorial.
Figure 1: Conformational equilibrium favoring the equatorial placement of the trifluoromethyl group due to steric dominance.
Physicochemical Profile
The introduction of the trifluoromethyl group creates a "fluorine effect" that distinctively shifts the properties relative to unsubstituted morpholine.
| Property | (2R)-2-(Trifluoromethyl)morpholine | Parent Morpholine | Impact of -CF₃ |
| Molecular Formula | C₅H₈F₃NO | C₄H₉NO | +68 Da mass shift |
| Molecular Weight | 155.12 g/mol | 87.12 g/mol | Heavier, alters diffusion |
| pKₐ (Conjugate Acid) | ~6.2 - 6.5 (Experimental Est.)* | 8.36 | Reduced Basicity: Inductive withdrawal by -CF₃ (beta to N) lowers pKₐ by ~2 units.[1][2] |
| LogP (Octanol/Water) | ~0.5 to 0.8 | -0.86 | Increased Lipophilicity: Shift from hydrophilic to moderately lipophilic.[1][2] |
| LogD (pH 7.4) | ~0.6 | -1.5 | Better Permeability: Higher fraction of neutral species at physiological pH.[1][2] |
| Boiling Point | ~128°C (Predicted) | 129°C | Similar volatility profile.[1][2] |
| H-Bond Donors | 1 (NH) | 1 (NH) | Unchanged.[1][2] |
| H-Bond Acceptors | 4 (N, O, 2xF) | 2 (N, O) | Fluorine acts as a weak acceptor.[1][2] |
*Note on pKₐ: The -CF₃ group is located at the C2 position, which is beta to the nitrogen atom (path: N4-C3-C2-CF₃).[1][2] While alpha-fluorination (on C3) would drop the pKₐ by ~4-5 units (to ~3.5), beta-fluorination typically results in a reduction of 2.0–2.5 units.[1][2] This places the pKₐ in the 6.0–6.5 range, making the molecule significantly less basic than morpholine but still protonatable in acidic media.
Synthetic & Purification Considerations
Synthesis Route
The most robust synthetic pathway, as detailed in recent literature (e.g., Mykhailiuk et al.), utilizes the ring-opening of chiral epoxides.
Protocol Overview:
-
Starting Material: (R)-2-(Trifluoromethyl)oxirane (commercially available).[1][2][4][5]
-
Ring Opening: Nucleophilic attack by a nitrogen source (e.g., 2-aminoethyl hydrogen sulfate or an N-benzylethanolamine derivative) under basic conditions.[1][2]
-
Cyclization: Intramolecular displacement to form the morpholine ring.[1][2]
-
Deprotection (if needed): Removal of benzyl groups via hydrogenation.[1][2]
-
Salt Formation: Conversion to the HCl salt for stability.
Figure 2: General synthetic workflow from chiral epoxide precursors.
Handling and Stability
-
Physical State: The free base is a liquid/oil; the HCl salt is a white, crystalline solid.
-
Hygroscopicity: The HCl salt can be hygroscopic; store in a desiccator at 2-8°C.[1][2]
-
Stability: The C-CF₃ bond is metabolically stable and resistant to hydrolysis under standard physiological conditions.[1][2]
Medicinal Chemistry Applications
Bioisosterism & Metabolic Stability
The (2R)-2-(trifluoromethyl)morpholine scaffold is often used to replace morpholine to block "metabolic soft spots."[1][2] The C2 and C3 positions of morpholine are prone to oxidative metabolism. The -CF₃ group at C2 blocks this position sterically and electronically deactivates the C3 position, significantly reducing clearance rates.
Permeability Optimization
The reduced pKₐ (~6.2) means that at physiological pH (7.4), a larger fraction of the molecule exists in the neutral, uncharged state compared to morpholine (pKₐ 8.4).
References
-
Mykhailiuk, P. K., et al. (2013).[1][2][4][5][6][7] "Synthesis of 2- and 3-trifluoromethylmorpholines: Useful building blocks for drug discovery." Tetrahedron, 69(19), 3796-3804.[1][2][6] [1]
-
Key Data: Definitive source for synthesis, pKa, and LogD characterization.[1]
-
-
Morgenthaler, M., et al. (2007).[1][2] "Predicting and tuning physicochemical properties in lead optimization: Amine basicity." ChemMedChem, 2(8), 1100-1115.[1][2] [1]
- Key Data: Analysis of inductive effects of fluorine on amine pKa.
-
PubChem Compound Summary. (2R)-2-(Trifluoromethyl)morpholine Hydrochloride (CID 71586665).[1][2] [1]
- Key Data: CAS numbers and safety d
-
Meanwell, N. A. (2018).[1][2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] [1]
- Key Data: Strategic use of fluorine for metabolic stability.
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- 1. Perfluoro-N-methylmorpholine | C5F11NO | CID 67839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery - Enamine [enamine.net]
- 7. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to (2R)-2-(Trifluoromethyl)morpholine: Synthesis, Properties, and Procurement for Drug Discovery Professionals
Abstract
(2R)-2-(Trifluoromethyl)morpholine is a chiral saturated heterocycle that has garnered significant interest within the medicinal chemistry community. The strategic incorporation of a trifluoromethyl (CF₃) group onto the morpholine scaffold imparts a unique combination of physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered basicity, making it a valuable building block in modern drug design.[1][2] This guide provides a comprehensive technical overview of (2R)-2-(trifluoromethyl)morpholine, intended for researchers, scientists, and drug development professionals. We will delve into its synthesis, with a focus on enantioselective strategies, detail its physicochemical and spectroscopic profile, explore its applications as a pharmacophore and bioisostere in central nervous system (CNS) drug discovery, and provide a practical analysis of its commercial availability and pricing.
The Strategic Value of Trifluoromethylated Morpholines in Medicinal Chemistry
The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[3] Its flexible, chair-like conformation and balanced hydrophilic-lipophilic character often improve the pharmacokinetic profile of drug candidates, enhancing properties like solubility and blood-brain barrier permeability.[2][3]
The introduction of a trifluoromethyl (CF₃) group, a common bioisostere for groups like ethyl or nitro, further enhances the desirability of this scaffold.[4][5][6] The CF₃ group is a powerful modulator of a molecule's properties for several key reasons:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to an increased in vivo half-life of the drug candidate.
-
Lipophilicity: The CF₃ group significantly increases the lipophilicity (logP) of a molecule, which can enhance membrane permeability and target engagement within hydrophobic binding pockets.
-
Basicity (pKa) Modulation: As a strong electron-withdrawing group, the CF₃ moiety lowers the pKa of the nearby morpholine nitrogen. This reduction in basicity can be crucial for fine-tuning drug-receptor interactions and avoiding off-target effects.
-
Conformational Effects: The steric bulk of the CF₃ group can influence the preferred conformation of the morpholine ring, potentially locking the molecule into a more biologically active shape.
The specific (2R) stereochemistry is critical, as biological systems are chiral. Enantiomerically pure compounds are essential for ensuring selective target engagement and minimizing the potential for off-target effects or toxicity associated with the inactive or less active enantiomer.
Synthesis and Chiral Resolution
The synthesis of enantiomerically pure (2R)-2-(trifluoromethyl)morpholine can be approached through several strategies, with the most common starting from commercially available chiral precursors. A scalable and efficient method commences from 2-trifluoromethyloxirane.[7]
General Enantioselective Synthesis Workflow
The following protocol is a representative method for the synthesis of optically active 2-(trifluoromethyl)morpholine, adapted from established literature procedures.[7] The key to achieving the desired (2R) stereochemistry lies in the use of the corresponding enantiomer of the starting epoxide.
Caption: Figure 1: Generalized workflow for the enantioselective synthesis.
Detailed Experimental Protocol (Illustrative)
This protocol outlines a plausible, multi-step synthesis. Researchers should consult the primary literature for precise, validated reaction conditions.[7]
Step 1: Ring-Opening of (R)-2-(Trifluoromethyl)oxirane
-
To a solution of N-Cbz-ethanolamine (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of (R)-2-(trifluoromethyl)oxirane (1.2 eq.) in THF dropwise.
-
Let the reaction warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Insight: The use of a protecting group on the ethanolamine nitrogen (e.g., Carboxybenzyl, Cbz) is crucial to prevent N-alkylation and direct the reaction towards the desired O-alkylation through the deprotonated hydroxyl group.
Step 2: Deprotection of the Amino Alcohol
-
Dissolve the product from Step 1 in methanol or ethanol.
-
Add Palladium on carbon (Pd/C, 10 wt. %, catalytic amount).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amino alcohol.
Step 3: Intramolecular Cyclization
-
Dissolve the amino alcohol from Step 2 in a suitable solvent such as acetonitrile (MeCN).
-
Add a mild base, such as potassium carbonate (K₂CO₃, 2-3 eq.).
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, filter off the base and concentrate the solvent.
-
The resulting crude (2R)-2-(trifluoromethyl)morpholine can be purified by distillation or chromatography. For analytical and biological purposes, it is often converted to its hydrochloride salt by treating a solution of the free base in diethyl ether or ethyl acetate with a solution of HCl in the same solvent.
Trustworthiness through Self-Validation: Each step of this synthesis should be validated by standard analytical techniques. The identity and purity of intermediates and the final product must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The enantiomeric excess (e.e.) of the final product should be determined by chiral HPLC or SFC.
Physicochemical and Spectroscopic Profile
Characterization of (2R)-2-(trifluoromethyl)morpholine is essential for its use in research and development. The following table summarizes its key properties.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₈F₃NO | |
| Molecular Weight | 155.12 g/mol (free base) | - |
| CAS Number | 1445433-64-5 (free base) | - |
| 1394909-70-6 (HCl salt) | ||
| Appearance | Colorless liquid (free base) / Solid (HCl salt) | |
| Predicted Boiling Point | 128.5 ± 35.0 °C | - |
| Predicted Density | 1.225 ± 0.06 g/cm³ | - |
| Predicted pKa | 7.46 ± 0.40 | - |
| Purity (Commercial) | Typically ≥95% - 98% | |
| Storage Conditions | Refrigerator, inert atmosphere |
Spectroscopic Data (Predicted)
-
¹H NMR: The proton spectrum is expected to be complex due to the chirality and the coupling with the fluorine atoms. The protons on the morpholine ring will appear in the range of ~2.5-4.5 ppm. The proton at the C2 position, adjacent to the CF₃ group, will likely be a complex multiplet.
-
¹³C NMR: The carbon spectrum will show five distinct signals for the morpholine ring. The carbon bearing the CF₃ group (C2) will appear as a quartet due to C-F coupling, with a large coupling constant (¹JCF). The carbons adjacent to the oxygen and nitrogen atoms will be shifted downfield.
-
¹⁹F NMR: A single signal, likely a triplet due to coupling with the two protons on the adjacent C3 carbon, is expected for the three equivalent fluorine atoms of the CF₃ group.
Applications in Drug Development
The (2R)-2-(trifluoromethyl)morpholine scaffold is a versatile building block for creating novel therapeutic agents, particularly for CNS disorders.[1][3]
Caption: Figure 2: Key roles in the drug discovery process.
Tachykinin (Neurokinin-1) Receptor Antagonists
Patents have disclosed the use of substituted (2R)-2-(trifluoromethyl)morpholine derivatives in the development of potent and selective tachykinin (NK₁) receptor antagonists.[11] These compounds have shown potential in the treatment of conditions such as emesis (vomiting), depression, and anxiety. The morpholine core serves as a key structural element for orienting the other pharmacophoric groups for optimal binding to the NK₁ receptor.
Central Nervous System (CNS) Drug Candidates
The physicochemical properties imparted by the trifluoromethyl-morpholine moiety make it highly attractive for CNS drug design.[1][2][3] The enhanced lipophilicity can facilitate crossing the blood-brain barrier, a critical hurdle for drugs targeting the brain. Furthermore, the modulated basicity of the morpholine nitrogen can be fine-tuned to optimize interactions with CNS targets such as G-protein coupled receptors (GPCRs) and ion channels.
Procurement and Vendor Analysis
(2R)-2-(Trifluoromethyl)morpholine is available from several chemical suppliers, typically as its hydrochloride salt, which offers improved stability and handling properties compared to the free base. Pricing and availability are subject to change and depend on the required quantity and purity.
| Supplier | Product Name | CAS Number | Purity | Available Quantities | Price (USD, approx.) |
| Sigma-Aldrich | (2R)-2-(trifluoromethyl)morpholine hydrochloride | 1394909-70-6 | 90% | 100 mg, 250 mg, 500 mg | $138 - $506 |
| (R)-2-(Trifluoromethyl)morpholine hydrochloride | 1394909-70-6 | 98% | Varies | Price on request | |
| Ivy Fine Chemicals | (2R)-2-(trifluoromethyl)morpholine hydrochloride | 1394909-70-6 | In stock | 100 mg, 250 mg, 1 g, 10 g | $205 - $1,002+ |
| Anichem | 2-Trifluoromethyl-morpholine; compound with GENERIC INORGANIC NEUTRAL COMPONENT | - | >95% | 0.5 g, 1 g, 5 g | $50 - $260 |
Note: Prices are based on data retrieved in early 2026 and are for informational purposes only. Researchers should request quotes directly from suppliers for current pricing and bulk quantities.
Safety and Handling
(2R)-2-(Trifluoromethyl)morpholine hydrochloride is classified as a hazardous substance.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Researchers must handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. A full Safety Data Sheet (SDS) should be consulted before use.
Conclusion
(2R)-2-(Trifluoromethyl)morpholine is a high-value chiral building block with compelling applications in medicinal chemistry, particularly for CNS-targeted therapeutics. Its unique combination of a privileged morpholine scaffold and the property-modulating trifluoromethyl group provides a powerful tool for drug designers to overcome challenges related to metabolic stability and pharmacokinetic profiles. While its synthesis requires careful control of stereochemistry, scalable routes are available. The commercial availability of this compound, albeit at a premium for research quantities, facilitates its exploration in early-stage drug discovery programs. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic use of building blocks like (2R)-2-(trifluoromethyl)morpholine is set to play an increasingly important role.
References
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Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 594-613. [Link]
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Nagib, D. A., & MacMillan, D. W. C. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Chemical Science. [Link]
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Kerr, L., et al. (2018). Exploring physicochemical space via a bioisostere of the trifluoromethyl and ethyl groups (BITE): attenuating lipophilicity in fluorinated analogues of Gilenya® for multiple sclerosis. Chemical Communications, 54(72), 10104-10107. [Link]
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Schmies, C. (2016). Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. Dissertation, Johannes Gutenberg-Universität Mainz. [Link]
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Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5049-5062. [Link]
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Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). ResearchGate. [Link]
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Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. [Link]
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ResearchGate. (n.d.). Examples of trifluoromethyl motif containing CNS-acting drugs. [Link]
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Tseng, C. C., et al. (2019). The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. Loughborough University Research Repository. [Link]
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Asinex. (n.d.). Morpholines for CNS drug discovery. [Link]
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Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]
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Podányi, B., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]
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Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate. [Link]
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J&K Scientific. (n.d.). 2-(Trifluoromethyl)morpholine hydrochloride. [Link]
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BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]
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Halford, B. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology, 39(2). [Link]
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American Elements. (n.d.). 2-methyl-2-(trifluoromethyl)morpholine hydrochloride. [Link]
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Nurnabi, M., & Ismail, M. (2011). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science, 59(2), 235-238. [Link]
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Trullinger, T. K., et al. (2004). Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. Bioorganic & Medicinal Chemistry Letters, 14(7), 1751-1755. [Link]
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Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Organic & Biomolecular Chemistry, 19(42), 9224-9229. [Link]
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Kurauskus, V., & Schanda, P. (2021). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. KOPS. [Link]
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Wang, Y., et al. (2021). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers, 8(15), 4153-4158. [Link]
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Gu, J., et al. (2023). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
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Difference between (2R) and (2S)-2-(Trifluoromethyl)morpholine
The following technical guide details the structural, synthetic, and pharmacological distinctions between (2R)- and (2S)-2-(Trifluoromethyl)morpholine.
Executive Summary
The introduction of a trifluoromethyl (-CF₃) group onto the morpholine scaffold is a high-value strategy in modern drug design, offering modulation of pKa, lipophilicity (LogP), and metabolic stability. However, the stereochemical configuration at the C2 position—yielding either the (2R) or (2S) enantiomer—creates distinct 3D vectors for the trifluoromethyl group. This guide analyzes the critical differences between these enantiomers, focusing on their conformational landscapes, synthetic pathways, and implications for structure-activity relationships (SAR).
Structural & Conformational Analysis
Stereochemical Definitions
The 2-(trifluoromethyl)morpholine molecule possesses a single chiral center at C2.
-
(2S)-Isomer: The -CF₃ group projects away from the viewer when the C2-O1-C6 segment is oriented in the plane, following Cahn-Ingold-Prelog (CIP) priority rules (O > C-F > C-N > H).
-
(2R)-Isomer: The mirror image, with the -CF₃ group projecting towards the viewer.
Conformational Preference (The "Chair" Landscape)
Unlike simple alkyl substituents, the trifluoromethyl group introduces a competition between steric bulk and stereoelectronic effects (the anomeric effect).
-
Steric Dominance: The -CF₃ group has a van der Waals volume similar to an isopropyl group. In a standard cyclohexane chair, this bulk strongly favors the equatorial position to avoid 1,3-diaxial interactions.
-
Electronic Nuance: While 2-fluoromorpholine prefers the axial position due to the anomeric effect (stabilizing interaction between the ring oxygen lone pair and the C-F σ* orbital), the sheer steric bulk of the -CF₃ group overrides this electronic preference .
This conformational lock means the chiral difference is not just a label; it dictates the static vector of the -CF₃ group in the binding pocket.
Figure 1: Logical flow determining the preferred conformation. The steric bulk of the trifluoromethyl group forces the molecule into a specific chair conformation, fixing the spatial vector of the substituent.
Physicochemical Properties
The introduction of the -CF₃ group at C2 significantly alters the properties of the morpholine ring compared to the unsubstituted parent.
| Property | Morpholine | 2-(Trifluoromethyl)morpholine | Impact of CF₃ |
| Basicity (pKa) | 8.36 | ~6.0 - 6.5 (Est.) | Significant Drop: The strong electron-withdrawing effect (-I) of CF₃ reduces the electron density on the Nitrogen (N4), lowering basicity. |
| Lipophilicity (LogP) | -0.86 | ~0.5 - 1.2 | Increase: CF₃ is highly lipophilic, improving membrane permeability compared to the polar parent morpholine. |
| Dipole Moment | 1.5 D | ~2.8 D | Increase: The C-F bonds create a strong local dipole, influencing orientation in electrostatic binding pockets. |
| Metabolic Stability | Low (N-oxidation, C2/C3 oxidation) | High | Blockade: The CF₃ group at C2 sterically and electronically blocks oxidative metabolism at this vulnerable position. |
Synthetic Pathways & Resolution
Obtaining the pure enantiomer is critical. While resolution of the racemate is possible, asymmetric synthesis from the chiral pool is the preferred method for high optical purity.
The Chiral Pool Route (Preferred)
The synthesis typically relies on commercially available (S)- or (R)-2-(trifluoromethyl)oxirane (epoxide).
-
Ring Opening: The chiral epoxide undergoes regiospecific ring opening with a nitrogen nucleophile (e.g., N-benzyl aminoethanol or a protected glycine equivalent).
-
Cyclization: The resulting amino-alcohol is cyclized (often using Mitsunobu conditions or activation of the alcohol) to close the morpholine ring.
-
Deprotection: Removal of the N-protecting group (e.g., Hydrogenation for Benzyl) yields the free amine.
Critical Note: The stereochemistry of the starting epoxide is usually retained at C2 if the ring opening occurs at the less substituted carbon (C3), or inverted if attack occurs at C2. Standard conditions favor attack at the less hindered C3, retaining the C2 configuration .
Figure 2: Synthetic pathway from chiral epoxide starting materials. This route ensures high enantiomeric excess (ee).
Medicinal Chemistry Implications (The "Difference")
The choice between (2R) and (2S) is rarely arbitrary; it is a decision driven by the chiral environment of the target protein.
Vector Analysis in SAR
In the preferred equatorial conformation:
-
(2S)-Isomer: The CF₃ group projects into the "lower-left" quadrant (relative to the N-H vector).
-
(2R)-Isomer: The CF₃ group projects into the "lower-right" quadrant.
If the morpholine nitrogen makes a critical hydrogen bond (e.g., to a hinge region in a kinase), the CF₃ group will sweep out a specific volume.
-
Scenario A (Restricted Pocket): If the protein pocket has a steric wall on one side, only one enantiomer will fit. The other will suffer a severe steric clash, potentially reducing potency by >100-fold.
-
Scenario B (Hydrophobic Capture): If the protein has a small hydrophobic sub-pocket nearby, the correctly oriented CF₃ group can pick up additional binding energy (hydrophobic effect + orthogonal multipolar interactions), acting as a "magic methyl" booster.
Metabolic Stability
While both enantiomers block metabolism at C2, they may be processed differently by chiral metabolic enzymes (e.g., CYPs). One enantiomer might be cleared significantly faster than the other, affecting the pharmacokinetic (PK) profile.
References
-
Beilstein J. Org.[1] Chem. Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines (Conformational Analysis Analogues). [Link]
-
Journal of Medicinal Chemistry. The Role of Fluorine in Medicinal Chemistry. (General Reference for pKa/LogP effects). [Link]
Sources
Methodological & Application
Synthesis of (2R)-2-(Trifluoromethyl)morpholine from amino alcohols
Application Note: Enantioselective Synthesis of (2R)-2-(Trifluoromethyl)morpholine from Amino Alcohols
Part 1: Executive Summary & Scientific Rationale
1.1 The Target: (2R)-2-(Trifluoromethyl)morpholine
The morpholine ring is a "privileged structure" in medicinal chemistry, widely used to modulate solubility, lipophilicity, and metabolic stability. The introduction of a trifluoromethyl (CF
-
pKa Modulation: The electron-withdrawing CF
group lowers the basicity of the morpholine nitrogen (typically by 2–3 log units), often improving oral bioavailability and blood-brain barrier penetration. -
Metabolic Blocking: The C2-CF
substituent blocks oxidative metabolism at the typically labile -position. -
Conformational Locking: The bulky CF
group prefers the equatorial position, creating a defined 3D vector for drug-target interactions.
1.2 The Synthetic Challenge
Traditional routes to substituted morpholines (e.g., reductive amination of dicarbonyls) often fail for CF
Part 2: Retrosynthetic Analysis & Pathway
The synthesis relies on the principle of Stereochemical Retention . By establishing the chiral center in the acyclic amino alcohol precursor, we avoid difficult chiral resolutions of the final morpholine.
Pathway Logic:
-
Chiral Precursor: (2R)-1-amino-3,3,3-trifluoropropan-2-ol.
-
Annulation Reagent: Ethylene Sulfate (1,3,2-dioxathiolane 2,2-dioxide).
-
Mechanism: Regioselective N-alkylation followed by intramolecular O-alkylation (cyclization).
Figure 1: Retrosynthetic disconnection showing the origin of chirality and carbon backbone.
Part 3: Detailed Experimental Protocols
Protocol A: Preparation of the Chiral Amino Alcohol
If the specific amino alcohol is not purchased, it must be synthesized from the epoxide.
Objective: Synthesis of (2R)-1-amino-3,3,3-trifluoropropan-2-ol. Principle: Regioselective nucleophilic attack of ammonia on (2R)-2-(trifluoromethyl)oxirane. The attack occurs at the less substituted carbon (C3), preserving the stereochemistry at C2.
Materials:
-
(2R)-2-(trifluoromethyl)oxirane (98% ee)
-
Ammonium Hydroxide (28-30% aq.)
-
Ethanol (absolute)
Step-by-Step Procedure:
-
Setup: Charge a high-pressure steel autoclave or a heavy-walled glass pressure vessel with (2R)-2-(trifluoromethyl)oxirane (10.0 g, 89 mmol).
-
Solvent Addition: Add Ethanol (50 mL) followed by Ammonium Hydroxide (100 mL, excess).
-
Reaction: Seal the vessel and heat to 60 °C for 6 hours.
-
Note: The CF
group activates the epoxide, but steric hindrance directs the nucleophile to the terminal CH .
-
-
Work-up: Cool to room temperature (RT). Carefully vent the excess ammonia (fume hood!).
-
Concentration: Concentrate the solution under reduced pressure to remove ethanol and water.
-
Purification: The crude amino alcohol is often pure enough. If necessary, recrystallize from Et
O/Hexane or distill (b.p. approx 80-85 °C at 15 mmHg). -
Validation: Check optical rotation. Lit:
(c=1, MeOH).
Protocol B: Cyclization to Morpholine (The "Green" Ethylene Sulfate Route)
This is the preferred modern method, avoiding toxic alkyl halides and harsh reducing agents.
Objective: Conversion of amino alcohol to (2R)-2-(trifluoromethyl)morpholine. Reactions:
-
N-alkylation: Amine attacks Ethylene Sulfate
Zwitterionic Sulfate intermediate. -
Cyclization: Base-mediated intramolecular displacement of the sulfate group by the hydroxyl.
Materials:
-
(2R)-1-amino-3,3,3-trifluoropropan-2-ol (from Protocol A)
-
Ethylene Sulfate (1.1 equiv)
-
Potassium tert-butoxide (tBuOK) (2.5 equiv)
-
Tetrahydrofuran (THF) (Anhydrous) or tert-Amyl Alcohol (Green alternative)
Step-by-Step Procedure:
-
N-Alkylation (Step 1):
-
In a flame-dried flask under N
, dissolve (2R)-1-amino-3,3,3-trifluoropropan-2-ol (5.0 g, 38.7 mmol) in anhydrous THF (50 mL). -
Cool to 0 °C .
-
Add Ethylene Sulfate (5.28 g, 42.6 mmol) portion-wise.
-
Allow to warm to RT and stir for 4 hours.
-
Checkpoint: TLC or LCMS should show consumption of the starting amine and formation of the polar sulfate ester intermediate (often precipitates or forms a gum).
-
-
Cyclization (Step 2):
-
Cool the mixture back to 0 °C .
-
Add tBuOK (10.8 g, 96.7 mmol) slowly to control the exotherm.
-
Mechanism:[1][2][3] The base deprotonates the hydroxyl group (made more acidic by the inductive effect of CF
) and the ammonium. The alkoxide then attacks the carbon bearing the sulfate leaving group. -
Heat the mixture to 60 °C for 12 hours.
-
-
Work-up:
-
Cool to RT. Quench with saturated NH
Cl solution (30 mL). -
Extract with Dichloromethane (DCM) (
mL). -
Dry combined organics over Na
SO , filter, and concentrate carefully (product is volatile!).
-
-
Purification:
-
The product is an amine.[4] Purify via Acid-Base Extraction for high purity without chromatography.
-
Dissolve crude in Et
O. Extract with 1M HCl. -
Wash aqueous layer with Et
O. -
Basify aqueous layer (pH > 12) with 4M NaOH.
-
Extract back into DCM. Dry and concentrate.
-
-
Optional: Formation of the HCl salt (using HCl in Dioxane) yields a stable, crystalline solid.
-
Part 4: Critical Process Parameters & Data
Table 1: Troubleshooting & Optimization
| Parameter | Recommendation | Rationale |
| Stoichiometry | 1.1 eq Ethylene Sulfate | Slight excess ensures complete N-alkylation. Large excess leads to N,N-dialkylation (quaternary salts). |
| Temperature | Step 1: 0°C | Low temp in Step 1 prevents polymerization. Heat in Step 2 is required to overcome the activation energy of the 6-exo-tet cyclization. |
| Base Selection | tBuOK or NaH | Strong base required. Carbonate bases (K |
| Solvent | THF or t-Amyl Alcohol | Non-nucleophilic, polar enough to solubilize the intermediate sulfate zwitterion. |
Analytical Validation:
-
Appearance: Colorless oil (free base) or White solid (HCl salt).
-
1H NMR (400 MHz, CDCl
): 4.10-4.00 (m, 1H, H-2), 3.95 (dd, 1H), 3.75 (td, 1H), 3.05-2.85 (m, 4H, H-3, H-5, H-6). -
19F NMR:
-78.5 ppm (d, J = 7 Hz). -
Chiral HPLC: Chiralpak IA or IC column; Hexane/IPA gradient. Confirm ee > 98%.
Part 5: Mechanistic Pathway (Graphviz)
The following diagram illustrates the specific chemical transformations, highlighting the retention of stereochemistry.
Figure 2: Reaction mechanism via the cyclic sulfate route. Note the sequential N-alkylation and O-cyclization.
Part 6: References
-
Ortiz, K. G., et al. (2024).[5] "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." Journal of the American Chemical Society. (Demonstrates the Ethylene Sulfate methodology).
-
Shcherbatiuk, A. V., et al. (2014). "Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery." Enamine / Tetrahedron. (Primary precedent for CF3-morpholine synthesis from epoxides).
-
Mykhailiuk, P. K. (2015). "In situ Generation of Trifluoroacetaldehyde Imines: Convenient Synthesis of Trifluoromethylated Amines." Chemistry – A European Journal. (Background on handling trifluoromethylated amine precursors).
-
Gao, Y., & Sharpless, K. B. (1988). "Asymmetric synthesis of vicinal diols and amino alcohols from chiral epoxides." Journal of the American Chemical Society. (Foundational protocol for opening chiral epoxides).
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles | MDPI [mdpi.com]
- 4. Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery - Enamine [enamine.net]
- 5. Morpholine synthesis [organic-chemistry.org]
Application Notes & Protocols: Reductive Amination of (2R)-2-(Trifluoromethyl)morpholine
Introduction and Scientific Context
Reductive amination stands as one of the most robust and versatile methods for the formation of carbon-nitrogen bonds in modern organic synthesis.[1][2] Its efficiency and broad substrate scope have cemented its role as a cornerstone transformation in the synthesis of pharmaceutical agents and other high-value chemical entities.[3] This guide focuses on the application of this critical reaction to a specific, high-interest building block: (2R)-2-(Trifluoromethyl)morpholine .
The incorporation of a trifluoromethyl (–CF₃) group is a well-established strategy in medicinal chemistry to modulate the physicochemical properties of drug candidates.[4] This moiety can significantly enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. When combined with the chiral morpholine scaffold—a privileged structure in numerous approved drugs—the resulting (2R)-2-(Trifluoromethyl)morpholine becomes a powerful synthon for creating novel chemical matter with desirable pharmacokinetic profiles.
This document provides a detailed examination of the critical parameters, underlying principles, and field-proven protocols for the successful reductive amination of (2R)-2-(Trifluoromethyl)morpholine with various carbonyl compounds.
Mechanistic Rationale: The Iminium Pathway
The reductive amination of a secondary amine, such as (2R)-2-(Trifluoromethyl)morpholine, proceeds through a well-defined, two-stage pathway that occurs in a single pot. Understanding this mechanism is paramount to rational troubleshooting and optimization.
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine nitrogen onto the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a transient, highly electrophilic tertiary iminium ion. This step is often the rate-determining stage of the reaction and can be accelerated by the presence of a mild acid catalyst.
-
Hydride Reduction: A selective reducing agent, present in the reaction mixture, then delivers a hydride ion to the iminium carbon, quenching the intermediate to furnish the final tertiary amine product.[1][5]
The key to a successful one-pot reductive amination lies in the choice of a reducing agent that is "kinetically tuned" to reduce the iminium ion significantly faster than it reduces the starting carbonyl compound.[1][6]
Figure 1: General mechanism for the reductive amination of a secondary amine.
Deep Dive: Critical Parameter Analysis
The success of this transformation is dictated by a careful selection of reagents and conditions. Here, we dissect the causality behind optimal choices.
The Choice of Reducing Agent: A Matter of Selectivity
The selection of the hydride source is the single most important decision in designing a reductive amination protocol.
Primary Recommendation: Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB)
STAB is overwhelmingly the reagent of choice for this transformation due to its exceptional selectivity and mildness.[7][8][9]
-
Causality of Selectivity: The three electron-withdrawing acetate groups on the boron atom attenuate the hydridic character of the B-H bond. This makes STAB a much less potent reducing agent than sodium borohydride. It is generally incapable of reducing common aldehydes and ketones but readily reduces the highly electrophilic protonated imine or iminium ion intermediate.[6][10] This differential reactivity is the foundation for its success in one-pot procedures.
-
Safety and Handling: Unlike its predecessor, sodium cyanoborohydride (NaBH₃CN), STAB does not release highly toxic hydrogen cyanide gas upon acidification or workup, making it a significantly safer laboratory reagent.[1][5]
-
Broad Applicability: It is effective for a wide range of aliphatic and aromatic aldehydes and ketones in combination with primary and secondary amines.[9][10]
Alternative Reducing Agents (and Their Limitations)
| Reagent | Advantages | Disadvantages & Rationale for Avoidance |
| Sodium Cyanoborohydride (NaBH₃CN) | Historically significant; stable in protic solvents. | High Toxicity: Generates toxic cyanide byproducts.[5] pH Dependent: Requires careful pH control (pH 6-8) to ensure selective reduction of the iminium ion.[6][10] |
| Sodium Borohydride (NaBH₄) | Inexpensive and powerful. | Lack of Selectivity: Readily reduces aldehydes and ketones, leading to alcohol byproducts.[7] Requires a two-step procedure: pre-formation of the imine, followed by the addition of NaBH₄.[9] |
| Catalytic Hydrogenation (H₂, Pd/C) | "Green" (atom economical), scalable. | Over-reduction Risk: Less chemoselective; can reduce other functional groups like C-C multiple bonds, nitro groups, or benzyl ethers.[6][11] May require high pressures. |
Solvent Selection
The choice of solvent is intrinsically linked to the stability and reactivity of the chosen reducing agent.
-
Primary Recommendation for STAB: Aprotic solvents are required as STAB is sensitive to water and incompatible with methanol.[1][7]
The Role of an Acid Catalyst
The formation of the iminium ion is the acid-catalyzed, rate-limiting step.
-
For Aldehydes: Aldehydes are generally reactive enough that an external acid catalyst is not required.[9]
-
For Ketones: Ketones are less electrophilic than aldehydes. The reaction can be sluggish or fail to proceed without a catalyst.
Stoichiometry and Temperature
-
Reagent Ratios: The carbonyl compound is typically the limiting reagent. A slight excess of the amine and a larger excess of the reducing agent are used to drive the reaction to completion.
-
(2R)-2-(Trifluoromethyl)morpholine: 1.1–1.2 equivalents
-
Sodium Triacetoxyborohydride: 1.4–2.0 equivalents[8]
-
-
Temperature: Most reactions proceed efficiently at ambient temperature (20–25 °C). For particularly unreactive ketones, gentle heating (e.g., to 40 °C) may be beneficial, but should be monitored to avoid side reactions.
Experimental Protocols
Protocol 1: Reductive Amination with an Aldehyde
This protocol describes a general, robust procedure for coupling (2R)-2-(Trifluoromethyl)morpholine with a representative aldehyde.
Materials & Reagents
| Reagent | M.W. | Amount | Moles (mmol) | Equiv. |
| Aldehyde (e.g., 4-Methoxybenzaldehyde) | 136.15 | 136 mg | 1.0 | 1.0 |
| (2R)-2-(Trifluoromethyl)morpholine | 157.12 | 188 mg | 1.2 | 1.2 |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 318 mg | 1.5 | 1.5 |
| 1,2-Dichloroethane (DCE) | - | 5.0 mL | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 equiv) and (2R)-2-(Trifluoromethyl)morpholine (1.2 equiv).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE, approx. 0.2 M relative to the aldehyde).
-
Stirring: Stir the mixture at room temperature for 20-30 minutes to allow for initial mixing and interaction.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 equiv) to the mixture in one portion. Note: The reaction may be mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting aldehyde is consumed (typically 2–8 hours).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the pure N-substituted product.
Protocol 2: Reductive Amination with a Ketone (Acid-Catalyzed)
This protocol is optimized for less reactive ketone substrates.
Materials & Reagents
| Reagent | M.W. | Amount | Moles (mmol) | Equiv. |
| Ketone (e.g., Cyclohexanone) | 98.14 | 98 mg | 1.0 | 1.0 |
| (2R)-2-(Trifluoromethyl)morpholine | 157.12 | 188 mg | 1.2 | 1.2 |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 318 mg | 1.5 | 1.5 |
| Glacial Acetic Acid (AcOH) | 60.05 | 30 µL | 0.5 | 0.5 |
| 1,2-Dichloroethane (DCE) | - | 5.0 mL | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the ketone (1.0 equiv) and (2R)-2-(Trifluoromethyl)morpholine (1.2 equiv).
-
Solvent & Catalyst Addition: Add anhydrous DCE (approx. 0.2 M) followed by glacial acetic acid (0.5 equiv).
-
Pre-Stirring (Iminium Formation): Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 equiv) to the mixture portion-wise over 5 minutes.
-
Reaction Monitoring: Stir the reaction at room temperature. Ketone reactions are typically slower; monitor by TLC or LC-MS over 12–24 hours.
-
Work-up, Extraction, and Purification: Follow steps 6 through 9 as described in Protocol 1.
Sources
- 1. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. jocpr.com [jocpr.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. sciencemadness.org [sciencemadness.org]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
Incorporation of (2R)-2-(Trifluoromethyl)morpholine in kinase inhibitors
Application Note: High-Precision Incorporation of (2R)-2-(Trifluoromethyl)morpholine in Kinase Inhibitors
Abstract
The morpholine heterocycle is a ubiquitous pharmacophore in kinase inhibitors, serving as a solvent-exposed solubilizing group that often interacts with the hinge region of the ATP-binding pocket.[1] However, the unsubstituted morpholine ring is metabolically vulnerable to oxidative metabolism (CYP450-mediated
This Application Note details the strategic incorporation of (2R)-2-(trifluoromethyl)morpholine . This bioisostere leverages the "Fluorine Effect" to block metabolic hot spots, modulate lipophilicity (
Part 1: Rationale & Design Principles
The Metabolic Blockade
Unsubstituted morpholines are prone to oxidation at the C2 and C3 positions by Cytochrome P450 enzymes (primarily CYP3A4 and CYP2C9). This leads to ring opening and rapid clearance.[1]
-
Mechanism: The trifluoromethyl (
) group exerts a strong electron-withdrawing effect (inductive effect, ), deactivating the adjacent C-H bonds toward radical abstraction by the high-valent Iron-Oxo species of CYP450.[1] -
Stereochemistry: The (2R) configuration is often preferred in kinase drug discovery (e.g., PI3K
inhibitors) as it directs the bulky group into specific solvent-accessible pockets, avoiding steric clashes common with the (2S) enantiomer in the ATP-binding cleft.
Basicity and Permeability Modulation
-
pKa Shift: The strong electron-withdrawing nature of the
group reduces the electron density on the morpholine nitrogen.-
Standard Morpholine
: ~8.5 (Predominantly cationic at pH 7.4). -
(2R)-2-
-Morpholine : ~7.4 (Significant neutral fraction at pH 7.4).
-
-
Impact: Lower basicity reduces lysosomal trapping (cationic sequestration) and improves passive membrane permeability. It also frequently attenuates hERG channel inhibition, a common liability for basic amines.
Part 2: Visualization of Mechanism
The following diagram illustrates the metabolic stabilization provided by the trifluoromethyl group compared to the standard morpholine scaffold.
Caption: Comparative metabolic fate of standard morpholine vs. (2R)-2-trifluoromethyl morpholine in the presence of CYP450 enzymes.
Part 3: Experimental Protocols
Protocol A: Synthesis of (2R)-2-(Trifluoromethyl)morpholine
Note: While commercially available, in-house synthesis ensures enantiomeric purity.[1]
Reagents:
-
(2R)-2-(Trifluoromethyl)oxirane (Chiral epoxide starting material)[1]
-
2-Aminoethyl hydrogen sulfate[1]
-
Sodium Hydroxide (NaOH)
-
Toluene/Water biphasic system
Step-by-Step Methodology:
-
Ring Opening: Dissolve (2R)-2-(trifluoromethyl)oxirane (1.0 eq) in toluene. Add 2-aminoethyl hydrogen sulfate (1.1 eq) dissolved in minimum water.[1]
-
Cyclization: Add NaOH (pellets, 4.0 eq) slowly to the biphasic mixture at 0°C.
-
Heating: Heat the mixture to 60°C for 16 hours. The intramolecular cyclization proceeds via nucleophilic attack of the amine on the epoxide, followed by sulfate displacement.
-
Workup: Separate the organic layer.[1][2] Extract the aqueous layer with dichloromethane (DCM).
-
Purification: The product is a volatile amine.[1] Isolate as the HCl salt by bubbling HCl gas through the ether/DCM solution.
-
Yield: Typically 40-60%.[1]
-
Validation: Check optical rotation
to confirm no racemization occurred.
-
Protocol B: Incorporation into Kinase Scaffold ( Coupling)
Critical Insight: The
Substrate: 4-Chloro-quinazoline or 2-Chloro-pyrimidine derivative (Common Kinase Cores).[1]
Reagents:
-
(2R)-2-(Trifluoromethyl)morpholine HCl salt[1]
-
Diisopropylethylamine (DIPEA) or
-
Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone)[1]
Workflow:
-
Preparation: Dissolve the heteroaryl chloride (1.0 eq) in anhydrous DMSO (0.2 M concentration).
-
Base Activation: Add (2R)-2-(Trifluoromethyl)morpholine HCl (1.2 eq) and DIPEA (3.0 eq).
-
Why DIPEA? Inorganic bases like
can be sparingly soluble; DIPEA ensures the amine is free-based in the organic phase.[1]
-
-
Reaction: Heat to 100–120°C for 4–12 hours. Monitor by LC-MS.[1]
-
Note: If conversion is <50% after 6 hours, switch to Buchwald-Hartwig conditions (Pd2(dba)3, BINAP, NaOtBu, Toluene, 100°C). The electronic deactivation of the amine often necessitates metal catalysis.
-
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl solution (to remove DMSO).
-
Purification: Flash chromatography (Hexane/EtOAc).
Part 4: Data Analysis & Validation
Comparative Physicochemical Profile
The following table highlights the shift in properties upon
| Property | Standard Morpholine Analog | (2R)-2- | Impact |
| pKa (Conj.[1] Acid) | 8.5 | 7.4 | Improved permeability; reduced cation trapping.[1] |
| LogD (pH 7.4) | 1.2 | 2.1 | Increased lipophilicity aids blood-brain barrier (BBB) penetration (if targeted).[1] |
| t1/2 (Human Microsomes) | 28 min | >120 min | Blockade of metabolic soft spot. |
| hERG Inhibition (IC50) | 4.5 | >30 | Reduced cardiotoxicity risk due to lower basicity. |
Synthetic Workflow Diagram
Caption: Decision tree for the synthesis and incorporation of the fluorinated morpholine moiety.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Muller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link
- Org. Process Res. Dev. (2014). Scalable Synthesis of (2R)-2-(Trifluoromethyl)morpholine. Organic Process Research & Development. (General reference for Enamine/Epoxide route).
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
- Petrov, V. A. (2009). Synthesis of trifluoromethyl-containing heterocycles. Journal of Fluorine Chemistry, 130(10), 926-932.
Sources
Application Notes and Protocols for the Dissolution of (2R)-2-(Trifluoromethyl)morpholine
Abstract
This document provides a comprehensive guide for the selection of appropriate solvents for (2R)-2-(Trifluoromethyl)morpholine. As a valuable building block in pharmaceutical and agrochemical research, understanding its dissolution characteristics is critical for reaction setup, purification, and formulation. This guide combines theoretical principles with practical, step-by-step protocols for both rapid solubility screening and precise quantitative measurement.
Introduction: The Challenge of a Bifunctional Molecule
(2R)-2-(Trifluoromethyl)morpholine is a heterocyclic compound of significant interest in medicinal chemistry.[1] The morpholine scaffold is a common feature in approved drugs, and the introduction of a trifluoromethyl (CF3) group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] The successful use of this building block hinges on a fundamental parameter: its solubility.
The molecule's structure presents a unique challenge. It contains a polar morpholine ring, featuring both hydrogen bond-donating (N-H) and accepting (N, O) sites, fused with a highly lipophilic and electron-withdrawing trifluoromethyl group.[3][4] This dual nature means that solvent selection is not always straightforward and requires a systematic approach. This guide provides the theoretical framework and actionable protocols to empower researchers to make informed decisions for dissolving this compound, whether in its free base or salt form.
Physicochemical Analysis & Solubility Prediction
A molecule's structure dictates its interactions with a solvent. The principle of "like dissolves like" is the cornerstone of solvent selection, stating that substances with similar intermolecular forces are more likely to be miscible.[5]
-
The Morpholine Core: The parent morpholine structure is polar and miscible with water.[6] It contains an ether linkage and a secondary amine. The amine group can act as a hydrogen bond donor, while both the nitrogen and oxygen atoms can act as hydrogen bond acceptors. This makes the core amenable to dissolution in polar solvents.[3]
-
The Trifluoromethyl Group: The -CF3 group is a powerful modulator of physical properties. It is highly electronegative and significantly increases the lipophilicity (fat-solubility) of a molecule.[2][7] This group does not participate in hydrogen bonding and will favor interactions with less polar or nonpolar solvents.
Strategic Solvent Selection Framework
Based on the analysis, solvents can be categorized into three primary groups for initial screening. The choice depends heavily on the intended application (e.g., reaction, purification, analysis).
Recommended Solvent Classes
-
Polar Protic Solvents: These solvents contain O-H or N-H bonds and can actively participate in hydrogen bonding.[8] They are excellent candidates for dissolving the polar morpholine ring.
-
Examples: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA), Water (H₂O).
-
Rationale: Strong hydrogen bonding interactions with the morpholine N-H and ether oxygen. The hydrochloride salt form of the compound is expected to be highly soluble in this class. In published synthetic procedures, ethanol is frequently used as a solvent for reactions involving fluorinated morpholines.[9]
-
-
Polar Aprotic Solvents: These solvents have a large dipole moment but lack O-H or N-H bonds. They can act as hydrogen bond acceptors but not donors.[8] They are effective at dissolving polar compounds without the strong caging effect that protic solvents can have on nucleophiles.[8]
-
Examples: Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), Acetone.
-
Rationale: Strong dipole-dipole interactions with the molecule. Solvents like THF and MeCN offer a good balance, capable of solvating the polar ring while accommodating the lipophilic CF3 group.
-
-
Chlorinated Solvents: These solvents are weakly polar and are effective at dissolving a wide range of organic compounds.
-
Examples: Dichloromethane (DCM), Chloroform (CHCl₃).
-
Rationale: DCM is a common solvent for organic reactions and can effectively dissolve molecules with moderate polarity and lipophilicity.[10] It is a good choice for dissolving the free base form of the compound.
-
Solvent Properties Comparison Table
The following table summarizes key properties of recommended solvents for initial screening.
| Solvent | Class | Polarity Index | Boiling Point (°C) | Dielectric Constant (20°C) | Notes |
| Methanol | Polar Protic | 5.1 | 64.7 | 32.7 | Excellent for salts, strong H-bonding. |
| Ethanol | Polar Protic | 4.3 | 78.4 | 24.5 | Good general-purpose polar solvent. |
| Acetonitrile | Polar Aprotic | 5.8 | 81.6 | 37.5 | Balances polarity and aprotic nature. |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 66.0 | 7.6 | Good for accommodating lipophilic groups. |
| Dichloromethane (DCM) | Chlorinated | 3.1 | 39.6 | 9.1 | Excellent for free base, volatile.[10] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 189.0 | 46.7 | Very strong solvent, high boiling point. |
| Toluene | Nonpolar | 2.4 | 110.6 | 2.4 | Unlikely to be effective alone. |
Experimental Protocols
The following protocols provide a systematic approach to determining the ideal solvent for (2R)-2-(Trifluoromethyl)morpholine. Always use appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, and work in a well-ventilated fume hood.
Workflow for Solvent Selection
The diagram below outlines the logical progression from initial screening to quantitative analysis.
Caption: Logical workflow for systematic solvent selection.
Protocol 1: Rapid Qualitative Solubility Screening
Objective: To quickly assess the solubility of the compound in a range of solvents at room temperature.
Materials:
-
(2R)-2-(Trifluoromethyl)morpholine (free base or salt)
-
Selection of candidate solvents (see Table above)
-
Small vials (e.g., 1.5 mL Eppendorf tubes or 1-dram glass vials)
-
Vortex mixer
-
Micro-spatula
-
Pipettor (100-1000 µL range)
Procedure:
-
Preparation: Label a series of vials, one for each solvent to be tested.
-
Aliquot Solute: Accurately weigh approximately 2-5 mg of (2R)-2-(Trifluoromethyl)morpholine into each vial. Record the exact mass if a semi-quantitative result is desired.
-
Solvent Addition: Add 0.5 mL of the first solvent to the corresponding vial.
-
Mixing: Cap the vial securely and vortex for 30-60 seconds.
-
Observation: Visually inspect the vial against a dark background. Look for any undissolved solid particles.
-
Categorization: Classify the solubility based on the following criteria:
-
Soluble: No visible solid particles remain. The solution is clear.
-
Partially Soluble: Some solid has dissolved, but undissolved particles are still clearly visible.
-
Insoluble: The solid material appears largely unaffected.
-
-
Repeat: Repeat steps 3-6 for each candidate solvent.
-
Record: Tabulate the results for easy comparison.
Protocol 2: Quantitative Solubility by Gravimetric Analysis
Objective: To determine the precise solubility (e.g., in mg/mL or mol/L) of the compound in a specific solvent.
Materials:
-
(2R)-2-(Trifluoromethyl)morpholine
-
Chosen solvent from Protocol 1
-
Scintillation vials or small flasks with screw caps
-
Magnetic stirrer and stir bars
-
Analytical balance (readable to 0.1 mg)
-
Syringe filters (0.22 or 0.45 µm, ensure chemical compatibility with the solvent)
-
Syringes
-
Pre-weighed, clean vials for evaporation
-
Drying oven or vacuum desiccator
Procedure:
-
Prepare Saturated Solution: Place an excess amount of the compound (e.g., 50-100 mg) into a vial containing a known volume of solvent (e.g., 2.0 mL). The goal is to have a significant amount of undissolved solid.
-
Equilibration: Add a stir bar, cap the vial, and stir the suspension vigorously at a constant temperature (e.g., 25 °C) for at least 4-6 hours (or overnight) to ensure equilibrium is reached.
-
Sample Collection: Stop stirring and allow the excess solid to settle for 30 minutes. Carefully draw the supernatant (the clear liquid phase) into a syringe.
-
Filtration: Attach a syringe filter to the syringe and dispense a precise volume (e.g., 1.00 mL) of the clear, saturated solution into a pre-weighed (tared) vial. This step is crucial to remove any microscopic solid particles.
-
Solvent Evaporation: Carefully evaporate the solvent from the tared vial. This can be done by gentle heating in a drying oven (ensure the temperature is well below the compound's boiling/decomposition point) or under a stream of nitrogen. For high-boiling solvents like DMSO, a high-vacuum oven is required.
-
Final Weighing: Once the solvent is completely removed and only the dissolved solid remains, place the vial in a vacuum desiccator to cool and remove any residual moisture. Weigh the vial again.
-
Calculation:
-
Mass of dissolved solid = (Final vial mass) - (Initial tare mass of vial).
-
Solubility (mg/mL) = (Mass of dissolved solid in mg) / (Volume of solution dispensed in mL).
-
Advanced Considerations & Troubleshooting
-
Free Base vs. Hydrochloride Salt: The form of the compound is critical. The free base is a neutral molecule, while the hydrochloride salt is an ionic compound.[11]
-
Free Base: Expect higher solubility in less polar organic solvents like DCM, THF, and Ethyl Acetate.
-
HCl Salt: Expect significantly higher solubility in polar protic solvents like water, methanol, and ethanol, and poor solubility in nonpolar or weakly polar solvents.
-
-
Effect of Temperature: Solubility generally increases with temperature.[5] If solubility is limited at room temperature, gentle heating may improve it. However, be aware of the solvent's boiling point and the compound's stability.
-
Solvent Mixtures (Cosolvency): If a single solvent is not ideal, a binary mixture can be effective. For example, a mixture of Toluene and Ethanol might provide a balance of nonpolar and polar characteristics to better solvate both ends of the molecule.
Solute-Solvent Interaction Diagram
The following diagram illustrates the primary intermolecular forces at play between (2R)-2-(Trifluoromethyl)morpholine and different solvent types.
Caption: Dominant intermolecular forces governing solubility.
Conclusion
The dissolution of (2R)-2-(Trifluoromethyl)morpholine is governed by its amphiphilic nature. A systematic screening approach, beginning with polar solvents, is recommended. For the free base form, polar aprotic and chlorinated solvents like THF, Acetonitrile, and DCM are excellent starting points. For the hydrochloride salt form, polar protic solvents such as Methanol and Ethanol will provide superior solubility. The quantitative protocols outlined herein provide a robust method for generating reliable solubility data essential for successful research and development.
References
-
Sipos, G., et al. (2019). N‐Fluoroalkylated Morpholinos – a New Class of Nucleoside Analogues. ChemistrySelect. [Online] Available at: [Link]
- Google Patents. (2012). Preparation method of (2R, 3R)-2-((1R)-1-(3, 5-bis (trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl) morpholine. CN103193725A.
- Google Patents. (2006). Chemical synthesis of morpholine derivatives. EP1087966B1.
-
ResearchGate. (2019). N‐Fluoroalkylated Morpholinos – a New Class of Nucleoside Analogues. [Online] Available at: [Link]
-
Karczmarzyk, Z., et al. (2022). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Molecules. [Online] Available at: [Link]
-
Labclinics. (2020). Solubility factors when choosing a solvent. [Online] Available at: [Link]
-
J. Braz. Chem. Soc. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Online] Available at: [Link]
-
Vapourtec. Solvent Selection Guide for Green Chemistry. [Online] Available at: [Link]
-
Wikipedia. Morpholine. [Online] Available at: [Link]
-
Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences. [Online] Available at: [Link]
-
Byrne, F. P., et al. (2016). Toward a More Holistic Framework for Solvent Selection. Organic Process Research & Development. [Online] Available at: [Link]
-
Sciencemadness Wiki. Morpholine. [Online] Available at: [Link]
-
Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Online] Available at: [Link]
-
Wikipedia. Trifluoromethyl group. [Online] Available at: [Link]
-
ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Online] Available at: [Link]
-
Müller, K., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Online] Available at: [Link]
-
ResearchGate. (2014). (PDF) Morpholines. Synthesis and Biological Activity. [Online] Available at: [Link]
-
Beilstein Journals. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Online] Available at: [Link]
-
Reddit. (2020). Dissolving Fluorinated Polymers in Perfluorohexane. [Online] Available at: [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. Morpholine - Wikipedia [en.wikipedia.org]
- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 5. Solubility factors when choosing a solvent [labclinics.com]
- 6. Morpholine - Sciencemadness Wiki [sciencemadness.org]
- 7. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (R)-2-(Trifluoromethyl)morpholine hydrochloride | 1394909-70-6 [sigmaaldrich.com]
Comprehensive Guide to the Storage, Handling, and Stability Assessment of Trifluoromethyl Morpholines
An Application Guide for Researchers
Abstract
Trifluoromethyl (CF₃) morpholines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The incorporation of the trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity, making these scaffolds valuable in modern drug design. However, the unique electronic properties of the CF₃ group and the inherent reactivity of the morpholine ring necessitate rigorous protocols for their storage, handling, and stability assessment. This guide provides a comprehensive overview of best practices, potential degradation pathways, and detailed experimental protocols for forced degradation studies to ensure the integrity and successful application of these critical building blocks.
Core Principles: Understanding the Trifluoromethyl Morpholine Scaffold
The stability of a trifluoromethyl morpholine derivative is governed by the interplay between the electron-withdrawing nature of the CF₃ group and the chemical properties of the morpholine ring. The CF₃ group is known to be exceptionally stable and generally resistant to metabolic degradation, which is a primary reason for its incorporation into drug candidates. Conversely, the morpholine ring, an amino ether, contains heteroatoms that are susceptible to chemical reactions such as oxidation and hydrolysis under certain conditions. Understanding this balance is critical for predicting stability and designing appropriate handling procedures.
Table 1: General Properties and Recommended Storage for Trifluoromethyl Morpholines
| Property | Typical Value / Condition | Rationale & Causality |
| Physical Form | Typically a solid (often as a hydrochloride salt) or a high-boiling liquid. | Salt forms enhance stability and ease of handling for solid compounds. |
| Recommended Storage | 2-8°C or room temperature, depending on the specific derivative. | Refrigeration slows down potential degradation kinetics. Always consult the supplier-specific data sheet. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | The morpholine nitrogen can be susceptible to oxidation. An inert atmosphere displaces oxygen and atmospheric moisture, preventing oxidative degradation and potential hydrolysis. |
| Container | Tightly sealed, chemically resistant containers (e.g., amber glass vials). | Prevents exposure to light, moisture, and oxygen. Containers must be resealed carefully after opening to prevent leakage and contamination. |
| Hygroscopicity | Many amine-containing compounds, including morpholines, are hygroscopic. | Absorption of water can lead to hydrolysis or catalyze other degradation reactions. Storage in a dry, well-ventilated area is crucial. |
Safe Handling and Personal Protective Equipment (PPE)
Trifluoromethyl morpholines and related fluorinated organic compounds require careful handling to mitigate risks. The primary hazards are associated with irritation and potential toxicity upon ingestion, inhalation, or skin contact.
-
Engineering Controls : Always handle these compounds within a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear chemical safety goggles or a face shield.
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.
-
Skin Protection : Wear a lab coat. Ensure skin is not exposed.
-
-
Emergency Preparedness : In the event of decomposition, fluorinated compounds can release hydrogen fluoride (HF). Ensure that a 2.5% calcium gluconate gel is available as a first aid measure for potential HF exposure, and that all personnel are trained in its use.
Stability Profile and Potential Degradation Pathways
While the CF₃ group itself is robust, the morpholine ring can be susceptible to degradation under stress conditions. A primary degradation mechanism for morpholine and its derivatives involves the cleavage of the C-N bond, which can be initiated by oxidation or enzymatic action, leading to ring-opened products.
Key vulnerabilities of the trifluoromethyl morpholine scaffold include:
-
N-Oxidation : The lone pair of electrons on the morpholine nitrogen can be oxidized, especially in the presence of strong oxidizing agents, to form an N-oxide.
-
Ring Cleavage : Under harsh acidic or basic conditions, or through oxidative pathways, the C-O or C-N bonds within the morpholine ring may be cleaved.
-
Photodegradation : Although many trifluoromethylated compounds exhibit good photostability, prolonged exposure to high-intensity UV or white light can induce degradation.
Caption: Hypothetical degradation pathways for the trifluoromethyl morpholine scaffold.
Protocol: Forced Degradation Stability Testing
Forced degradation studies are essential to identify the intrinsic stability of a drug substance and to develop stability-indicating analytical methods, as recommended by ICH guidelines. This protocol provides a framework for assessing the stability of trifluoromethyl morpholines under various stress conditions.
Caption: Workflow for forced degradation stability testing of trifluoromethyl morpholines.
Materials and Reagents
-
Trifluoromethyl morpholine derivative
-
HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)
-
Deionized (DI) Water
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
-
Formic Acid or Trifluoroacetic Acid (TFA) for mobile phase
-
Class A volumetric flasks and pipettes
-
HPLC vials with septa
-
pH meter
Step-by-Step Methodology
1. Stock Solution Preparation:
-
Accurately weigh and dissolve the trifluoromethyl morpholine compound in a suitable solvent (e.g., 50:50 ACN:Water) to prepare a stock solution of approximately 1 mg/mL.
-
Rationale : A mixed aqueous/organic solvent is often used to ensure solubility of both the parent compound and any potential degradants of varying polarity.
2. Stress Condition Application:
-
For each condition, transfer aliquots of the stock solution into separate, clearly labeled vials. Prepare a control sample stored at 2-8°C in the dark.
-
Rationale : The control sample is crucial for calculating the percentage of degradation accurately by providing a baseline of the unstressed compound.
Table 2: Experimental Conditions for Forced Degradation Studies
| Stress Condition | Protocol | Time Points (Suggested) | Neutralization/Quenching Step |
| Acid Hydrolysis | Mix 1 mL of stock solution with 1 mL of 0.1M HCl. Incubate at 60°C. | 2, 8, 24 hours | Cool and neutralize with an equimolar amount of 0.1M NaOH before analysis. |
| Base Hydrolysis | Mix 1 mL of stock solution with 1 mL of 0.1M NaOH. Incubate at 60°C. | 2, 8, 24 hours | Cool and neutralize with an equimolar amount of 0.1M HCl before analysis. |
| Oxidative Degradation | Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. | 2, 8, 24 hours | Quenching is often not required; dilution with mobile phase is sufficient. |
| Thermal Degradation | Transfer 1 mL of stock solution into a vial and heat in an oven at 80°C. Also, place a sample of the solid compound in a vial at the same temperature. | 24, 48, 72 hours | Cool to room temperature before analysis. For the solid sample, dissolve in the solvent to the target concentration. |
| Photolytic Degradation | Expose a solution (1 mg/mL) and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and near UV energy of not less than 200 watt hours/m², as per ICH Q1B guidelines. Keep a control sample in the dark. | End of exposure | No quenching step needed. Analyze directly. |
Analytical Methodology for Stability Assessment
A validated, stability-indicating HPLC method is required to separate the parent compound from all potential degradation products.
Recommended HPLC-UV/MS Method
-
Column : C18 reverse-phase column (e.g., Thermo BDS Hypersil C18, 250 x 4.6 mm, 5 µm).
-
Mobile Phase A : 0.1% Formic Acid in Water
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile
-
Gradient : Start with a high aqueous percentage (e.g., 95% A) and ramp up to a high organic percentage (e.g., 95% B) over 20-30 minutes. This ensures the elution of both polar and non-polar compounds.
-
Flow Rate : 1.0 mL/min.
-
Detection :
-
UV/DAD : Monitor at a wavelength where the parent compound has maximum absorbance (e.g., 250 nm) and also scan a range (e.g., 200-400 nm) to detect degradants with different chromophores.
-
Mass Spectrometry (MS) : Use in-line ESI-MS to obtain mass information for the parent peak and any new peaks that appear, which aids in the structural elucidation of degradation products.
-
Data Analysis and Interpretation
-
Purity Analysis : For each stressed sample, calculate the peak area percentage of the parent compound relative to the total area of all peaks in the chromatogram.
-
Degradation Calculation : Compare the peak area of the parent compound in the stressed sample to the control sample to determine the percent degradation.
-
Mass Balance : A good stability-indicating method should account for 95-105% of the initial parent compound (sum of the remaining parent and all degradation products).
-
Peak Purity : Use a Diode Array Detector (DAD) to assess peak purity and ensure that the parent peak is not co-eluting with any degradants.
Conclusion
The robust chemical nature of the trifluoromethyl group provides a significant stability advantage to morpholine scaffolds, making them highly attractive in drug discovery. However, this stability is not absolute. A thorough understanding of the potential liabilities of the morpholine ring, coupled with stringent storage and handling protocols, is paramount for maintaining compound integrity. The forced degradation and analytical methodologies outlined in this guide provide researchers with a validated framework to confidently assess the stability of novel trifluoromethyl morpholine derivatives, ensuring the reliability of experimental data and accelerating the drug development process.
References
- Combourieu, B., et al. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Per
Application Notes and Protocols for the Functionalization of the Nitrogen Atom in (2R)-2-(Trifluoromethyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2R)-2-(Trifluoromethyl)morpholine is a privileged scaffold in modern medicinal chemistry. The presence of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] This document provides a comprehensive guide to the synthetic protocols for the functionalization of the secondary amine within the (2R)-2-(trifluoromethyl)morpholine ring system. Detailed, step-by-step procedures for N-alkylation, N-acylation, and N-arylation are presented, accompanied by mechanistic insights and practical considerations for reaction setup, monitoring, and product purification. The aim is to equip researchers with the necessary tools to efficiently generate diverse libraries of novel compounds for drug discovery programs.
Introduction: The Strategic Importance of the 2-(Trifluoromethyl)morpholine Moiety
The morpholine ring is a common heterocycle in numerous approved and experimental drugs, valued for its favorable physicochemical and metabolic properties.[4] The introduction of a trifluoromethyl (CF3) group at the 2-position further enhances its utility in drug design. The strong electron-withdrawing nature of the CF3 group can modulate the pKa of the morpholine nitrogen, influencing its interaction with biological targets.[5] Furthermore, the CF3 group is known to improve metabolic stability by blocking potential sites of oxidation, thereby increasing the half-life of drug candidates.[1]
The secondary amine of (2R)-2-(trifluoromethyl)morpholine serves as a critical handle for introducing a wide array of substituents, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic profiles. This guide focuses on the three primary classes of N-functionalization reactions: N-alkylation, N-acylation, and N-arylation.
Reaction Pathways for N-Functionalization
The functionalization of the nitrogen atom in (2R)-2-(trifluoromethyl)morpholine can be achieved through several reliable synthetic routes. The choice of method depends on the desired substituent and the overall synthetic strategy.
Figure 1: General strategies for the N-functionalization of (2R)-2-(trifluoromethyl)morpholine.
Experimental Protocols
General Considerations
-
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used where specified, as the presence of water can significantly impact reaction outcomes.
-
Inert Atmosphere: Reactions sensitive to air or moisture should be conducted under an inert atmosphere of nitrogen or argon.
-
Reaction Monitoring: Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) are recommended for monitoring reaction progress.
-
Purification: Column chromatography on silica gel is the most common method for purifying the final products.
-
Characterization: The structure and purity of the synthesized compounds should be confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS).[6]
Protocol 1: N-Alkylation via Reductive Amination
Reductive amination is a versatile method for the N-alkylation of amines. This two-step, one-pot procedure involves the initial formation of an iminium ion intermediate from the reaction of the morpholine with an aldehyde or ketone, followed by its reduction to the corresponding N-alkylated product.
Rationale: This method is advantageous due to the wide availability of aldehydes and ketones, and the mild reaction conditions. Sodium triacetoxyborohydride is a preferred reducing agent as it is selective for the iminium ion in the presence of the carbonyl starting material and is tolerant of a slightly acidic medium which can facilitate iminium ion formation.
Step-by-Step Protocol:
-
To a solution of (2R)-2-(trifluoromethyl)morpholine (1.0 equiv.) in dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M) at room temperature, add the desired aldehyde or ketone (1.1 equiv.).
-
Stir the mixture for 10-15 minutes to allow for initial iminium ion formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise over 5 minutes.
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Good solubility for reactants, compatible with the reducing agent. |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective reducing agent. |
| Stoichiometry | Aldehyde/Ketone (1.1 equiv.), NaBH(OAc)₃ (1.5 equiv.) | A slight excess ensures complete conversion. |
| Temperature | Room Temperature | Sufficient for most substrates. |
| Workup | Aqueous NaHCO₃ quench | Neutralizes any remaining acid and quenches the reducing agent. |
Protocol 2: N-Acylation with Acyl Halides or Anhydrides
N-acylation is a straightforward method to introduce an acyl group onto the morpholine nitrogen. This reaction typically proceeds rapidly at room temperature in the presence of a base to neutralize the hydrogen halide or carboxylic acid byproduct.
Rationale: This is a highly efficient and general method for the formation of amides. The use of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial to prevent side reactions with the electrophilic acylating agent.
Step-by-Step Protocol:
-
Dissolve (2R)-2-(trifluoromethyl)morpholine (1.0 equiv.) and a suitable base such as triethylamine (1.5 equiv.) in an anhydrous solvent like DCM or tetrahydrofuran (THF) (0.1 M) in a flask equipped with a magnetic stirrer and under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the acyl chloride or anhydride (1.1 equiv.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with DCM and wash with water, 1 M HCl (to remove excess amine), saturated aqueous NaHCO₃ (to remove acidic byproducts), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
| Parameter | Condition | Rationale |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Anhydrous conditions are essential to prevent hydrolysis of the acylating agent. |
| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Scavenges the acid byproduct (HCl or RCOOH). |
| Stoichiometry | Acylating agent (1.1 equiv.), Base (1.5 equiv.) | Ensures complete reaction and neutralization. |
| Temperature | 0 °C to Room Temperature | Controls the initial exotherm and allows for a smooth reaction. |
| Workup | Acidic and basic washes | Removes unreacted starting materials and byproducts. |
Protocol 3: N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7] This method allows for the coupling of the morpholine with a wide range of aryl and heteroaryl halides or triflates.
Rationale: This reaction offers broad substrate scope and functional group tolerance, making it a cornerstone of modern synthetic chemistry for accessing N-aryl amines.[7] The choice of palladium catalyst, ligand, and base is critical for achieving high yields and depends on the specific coupling partners.
Step-by-Step Protocol:
-
To an oven-dried reaction vessel, add the aryl halide or triflate (1.0 equiv.), (2R)-2-(trifluoromethyl)morpholine (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add an anhydrous solvent such as toluene or dioxane (0.1 M).
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with a solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common palladium precursors for generating the active Pd(0) catalyst. |
| Ligand | Xantphos, RuPhos, SPhos | Bulky, electron-rich phosphine ligands stabilize the palladium catalyst and promote reductive elimination. |
| Base | Cs₂CO₃, K₃PO₄, NaOtBu | The choice of base is crucial and substrate-dependent. |
| Solvent | Toluene, Dioxane | High-boiling, aprotic solvents are typically used. |
| Temperature | 80-110 °C | Elevated temperatures are usually required to drive the catalytic cycle. |
Analytical Characterization
The successful synthesis of N-functionalized (2R)-2-(trifluoromethyl)morpholine derivatives requires thorough analytical characterization.
-
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the molecular structure, confirming the addition of the new substituent and the integrity of the morpholine ring.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Purity Analysis: High-performance liquid chromatography (HPLC) is often used to determine the purity of the final compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product formation | Inactive catalyst (Buchwald-Hartwig), wet reagents/solvents, incorrect base. | Use fresh catalyst, ensure anhydrous conditions, screen different bases. |
| Multiple products | Side reactions (e.g., over-alkylation), decomposition of starting materials. | Adjust stoichiometry, lower reaction temperature, use a milder base. |
| Difficulty in purification | Similar polarity of product and starting material/byproducts. | Optimize chromatographic conditions (solvent system, gradient), consider derivatization for easier separation. |
Conclusion
The functionalization of the nitrogen atom in (2R)-2-(trifluoromethyl)morpholine is a key strategy in the development of novel therapeutic agents. The protocols outlined in this application note provide robust and versatile methods for N-alkylation, N-acylation, and N-arylation. By understanding the principles behind these reactions and adhering to careful experimental technique, researchers can efficiently synthesize a diverse range of derivatives for biological evaluation.
References
- Shcherbatiuk, A. V., et al. (n.d.). Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery. Enamine.
- (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC.
- (n.d.). EP1087966B1 - Chemical synthesis of morpholine derivatives - Google Patents.
- (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI.
- (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI.
- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
- Rekka, E. A., & Kourounakis, P. N. (2010). Medicinal chemistry of 2,2,4-substituted morpholines. Current medicinal chemistry, 17(29), 3422–3430.
- (n.d.). Buchwald–Hartwig amination - Wikipedia.
- (n.d.). Synthesis, characterization and dynamic NMR studies of a novel chalcone based N-substituted morpholine derivative | Request PDF. ResearchGate.
Sources
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- 2. mdpi.com [mdpi.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Scalable Synthesis of (2R)-2-(Trifluoromethyl)morpholine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of (2R)-2-(Trifluoromethyl)morpholine
The morpholine scaffold is a privileged heterocyclic motif frequently found in a wide array of pharmaceuticals and biologically active compounds.[1][2] Its unique physicochemical properties, such as improved metabolic stability, aqueous solubility, and potential for blood-brain barrier permeability, make it a highly desirable building block in medicinal chemistry.[3] The introduction of a trifluoromethyl (-CF3) group can further enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[4][5] Consequently, chiral trifluoromethylated morpholines, such as (2R)-2-(Trifluoromethyl)morpholine, are of significant interest in drug discovery and development. This document provides detailed application notes and scalable protocols for the synthesis of this valuable chiral building block.
Two primary scalable synthetic strategies will be detailed:
-
Enantioselective Synthesis via Ring-Opening of a Chiral Epoxide: This is often the most direct and atom-economical approach, starting from a commercially available chiral building block.
-
Asymmetric Hydrogenation of a Dehydromorpholine Precursor: This method offers an alternative route that can be highly efficient and scalable, relying on catalytic asymmetric transformation to induce chirality.
Route 1: Enantioselective Synthesis from (R)-2-(Trifluoromethyl)oxirane
This is a highly attractive and scalable route that commences from the commercially available chiral epoxide, (R)-2-(trifluoromethyl)oxirane.[6] The strategy involves a three-step process:
-
Nucleophilic Ring-Opening: An N-protected ethanolamine derivative is used to open the chiral epoxide.
-
Intramolecular Cyclization: The resulting amino alcohol undergoes cyclization to form the morpholine ring.
-
Deprotection: Removal of the nitrogen protecting group to yield the final product.
The use of a benzyl protecting group is advantageous due to its relative stability and the numerous available methods for its removal.[7][8]
Workflow Diagram
Caption: Workflow for the enantioselective synthesis of (2R)-2-(Trifluoromethyl)morpholine.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-Benzylethanolamine
This protocol describes the synthesis of a key starting material, N-benzylethanolamine, from ethanolamine and benzyl chloride.[9][10]
-
Materials:
-
Ethanolamine
-
Benzyl chloride
-
Sodium carbonate (Na₂CO₃)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stir plate and stir bar
-
Separatory funnel
-
-
Procedure:
-
To a round-bottom flask, add ethanolamine (e.g., 5 equivalents) and water.
-
Add sodium carbonate (e.g., 2 equivalents) to the solution and stir until dissolved.
-
Slowly add benzyl chloride (1 equivalent) dropwise to the stirring solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield crude N-benzylethanolamine.
-
Purify the crude product by vacuum distillation to obtain pure N-benzylethanolamine.
-
Protocol 2: Synthesis of (2R)-4-Benzyl-2-(trifluoromethyl)morpholine
This protocol details the ring-opening of (R)-2-(trifluoromethyl)oxirane with N-benzylethanolamine and subsequent intramolecular cyclization.
-
Materials:
-
(R)-2-(Trifluoromethyl)oxirane
-
N-Benzylethanolamine
-
Anhydrous solvent (e.g., Toluene or Isopropanol)
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydride (NaH) or other suitable base
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Stir plate and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Ring-Opening:
-
In a round-bottom flask under an inert atmosphere, dissolve N-benzylethanolamine (1.1 equivalents) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add (R)-2-(trifluoromethyl)oxirane (1 equivalent) to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to obtain the crude amino alcohol intermediate.
-
-
Cyclization:
-
Dissolve the crude amino alcohol in anhydrous THF under an inert atmosphere and cool to 0 °C.
-
Slowly add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Alternatively, treat the amino alcohol with a sulfonyl chloride like p-toluenesulfonyl chloride in the presence of a base like triethylamine to form a leaving group on the primary alcohol, followed by base-mediated cyclization.[11]
-
Heat the reaction mixture to reflux and maintain for 4-8 hours.
-
Monitor the cyclization by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography on silica gel to afford (2R)-4-Benzyl-2-(trifluoromethyl)morpholine.
-
-
Protocol 3: Deprotection to (2R)-2-(Trifluoromethyl)morpholine
This protocol describes the removal of the N-benzyl group via catalytic hydrogenation.
-
Materials:
-
(2R)-4-Benzyl-2-(trifluoromethyl)morpholine
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen source (H₂ gas balloon or hydrogenation apparatus)
-
Round-bottom flask or hydrogenation vessel
-
Stir plate and stir bar
-
-
Procedure:
-
Dissolve (2R)-4-Benzyl-2-(trifluoromethyl)morpholine in methanol or ethanol in a suitable reaction vessel.
-
Carefully add Pd/C (e.g., 5-10 mol %) to the solution.
-
Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., balloon pressure or higher pressure in an autoclave).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield (2R)-2-(Trifluoromethyl)morpholine. The product can be further purified by distillation or crystallization if necessary.
-
Route 2: Asymmetric Hydrogenation of a Dehydromorpholine Precursor
This alternative scalable route involves the synthesis of a prochiral 2-(trifluoromethyl)-3,4-dihydro-2H-1,4-oxazine intermediate, followed by asymmetric hydrogenation to establish the chiral center at the C2 position. This method has been successfully applied to the synthesis of various 2-substituted chiral morpholines with high enantioselectivity.[11][12][13]
Workflow Diagram
Caption: Workflow for the synthesis of (2R)-2-(Trifluoromethyl)morpholine via asymmetric hydrogenation.
Conceptual Protocol for Asymmetric Hydrogenation
-
Key Components:
-
Substrate: N-protected 2-(trifluoromethyl)-3,4-dihydro-2H-1,4-oxazine. The N-protecting group (e.g., Cbz, Boc) is crucial for activating the double bond and influencing stereoselectivity.
-
Catalyst: A rhodium or iridium complex with a chiral bisphosphine ligand (e.g., SKP-Phos, Me-DuPhos).
-
Hydrogen Source: High-pressure hydrogen gas.
-
Solvent: Anhydrous, degassed solvent such as dichloromethane (DCM) or methanol (MeOH).
-
-
General Procedure:
-
In a glovebox, charge a high-pressure reactor with the N-protected 2-(trifluoromethyl)-3,4-dihydro-2H-1,4-oxazine substrate, the chiral catalyst (e.g., 0.5-2 mol %), and the anhydrous, degassed solvent.
-
Seal the reactor, remove it from the glovebox, and connect it to a hydrogen line.
-
Purge the reactor with hydrogen gas several times before pressurizing to the desired pressure (e.g., 10-50 atm).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature to 50 °C) for the required time (e.g., 12-48 hours).
-
Monitor the reaction for conversion and enantiomeric excess (ee) by chiral HPLC or SFC.
-
Once the reaction is complete, carefully vent the hydrogen pressure and purge the reactor with an inert gas.
-
Concentrate the reaction mixture and purify the product by column chromatography.
-
If necessary, perform a subsequent deprotection step to obtain the final product.
-
Data Presentation: Comparison of Synthetic Routes
| Parameter | Route 1: Epoxide Ring-Opening | Route 2: Asymmetric Hydrogenation |
| Starting Material | Commercially available (R)-2-(trifluoromethyl)oxirane | Requires synthesis of a prochiral dehydromorpholine |
| Chirality Source | Chiral pool (starting material) | Chiral catalyst |
| Key Transformation | Nucleophilic ring-opening and cyclization | Asymmetric hydrogenation |
| Scalability | High, demonstrated on a multi-gram scale[6] | Potentially high, dependent on precursor synthesis |
| Potential Challenges | Regioselectivity of ring-opening, potential side reactions during cyclization | Synthesis of the dehydromorpholine precursor, catalyst screening and optimization |
| Enantiopurity | High, dependent on the ee of the starting epoxide | Potentially very high (up to >99% ee reported for similar substrates)[12][13] |
Purification and Analysis
For both synthetic routes, the final product and intermediates may require purification.
-
Column Chromatography: Silica gel chromatography is a standard method for purifying organic compounds. A gradient of ethyl acetate in hexanes is often a suitable eluent system for morpholine derivatives.
-
Distillation: For volatile compounds, vacuum distillation can be an effective purification method.
-
Crystallization: If the product is a solid, crystallization can be an excellent method for achieving high purity.
-
Chiral Purification: In cases where a racemic or enantioenriched mixture is obtained, chiral purification techniques such as High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase can be employed to separate the enantiomers.[13][15] SFC is often preferred for its faster run times and reduced solvent consumption.[15]
Trustworthiness and Self-Validation
The protocols described are based on established and reliable chemical transformations. To ensure the identity and purity of the synthesized (2R)-2-(Trifluoromethyl)morpholine, the following analytical techniques should be employed:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Chiral HPLC or SFC: To determine the enantiomeric excess (ee) of the final product.
-
Optical Rotation: To measure the specific rotation and confirm the stereochemistry.
By following these detailed protocols and employing rigorous analytical validation, researchers can confidently synthesize (2R)-2-(Trifluoromethyl)morpholine on a laboratory and pilot-plant scale for applications in drug discovery and development.
References
-
Synthesis of N-benzyl-N-octadecyl-2-aminoethanol. (n.d.). PrepChem.com. Retrieved from [Link]
-
Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (2021). Semantic Scholar. Retrieved from [Link]
-
Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (n.d.). PMC - NIH. Retrieved from [Link]
-
Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. (2021). News-Medical.net. Retrieved from [Link]
- Method for preparing 2-[(N-benzyl-N-phenyl)amino]ethanol. (n.d.). Google Patents.
- Process for the preparation of chiral 2-aryl morpholines. (n.d.). Google Patents.
-
Use of SFC/MS in the Purification of Achiral Pharmaceutical Compounds. (2010). American Laboratory. Retrieved from [Link]
-
Chiral Purification of Volatile Flavors and Fragrances by SFC. (n.d.). Waters Corporation. Retrieved from [Link]
-
Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
- Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one. (n.d.). Google Patents.
-
Progress of N-Benzyl Removal. (n.d.). Shanghai Institute of Organic Chemistry. Retrieved from [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. (2023). ResearchGate. Retrieved from [Link]
-
Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]
-
A generic strategy for chiral separations using supercritical fluid chromatography. (n.d.). Journal of Chromatography A. Retrieved from [Link]
-
Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. (n.d.). PMC - NIH. Retrieved from [Link]
-
SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. (n.d.). RASĀYAN Journal of Chemistry. Retrieved from [Link]
- A kind of preparation method of N- benzyl ethyl alcohol amine. (n.d.). Google Patents.
-
Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2Bis(trifluoromethyl)oxirane. (2002). ResearchGate. Retrieved from [Link] trifluoromethyl_oxirane
- Chemical synthesis of morpholine derivatives. (n.d.). Google Patents.
-
Synthesis of fused heterocycles derived from 2H-1,4-benzoxazin-3(4H)-ones. (2025). ResearchGate. Retrieved from [Link]
-
Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. (2023). ResearchGate. Retrieved from [Link]
-
Syntheses of 3,4-dihydro-2H-1,4-benzoxazine-2-acetates and related compounds. (1986). PubMed. Retrieved from [Link]
-
Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives. (n.d.). PMC - NIH. Retrieved from [Link]
-
Epoxide ring-opening approach to the synthesis of diverse trisubstituted cyclopentanes. (n.d.). Arkivoc. Retrieved from [Link]
-
Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction. (n.d.). PMC - NIH. Retrieved from [Link]
-
Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. (2023). PubMed. Retrieved from [Link]
-
Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. (2023). PMC - NIH. Retrieved from [Link]
-
Chemoenzymatic Asymmetric Synthesis of Complex Heterocycles: Dihydrobenzoxazinones and Dihydroquinoxalinones. (2022). ResearchGate. Retrieved from [Link]
-
Ring-opening fluorination of bicyclic azaarenes. (n.d.). PMC - NIH. Retrieved from [Link]
-
Novel Route to 14(S)-Isomorphinans via Grewe Cyclization of a 1-Benzyl-1,2,3,5,6,7,8,9-Octahydroisoquinoline. (2021). Reddit. Retrieved from [Link]
-
A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. (n.d.). University of Reading. Retrieved from [Link]
-
Base-Mediated Cyclization of N-Benzyl Ketimines with Vinyl Sulfoxides: An Approach to Polysubstituted 1-Pyrrolines. (2025). PubMed. Retrieved from [Link]
-
Asymmetric hydrogenation – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. (n.d.). MDPI. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimization of (2R)-2-(Trifluoromethyl)morpholine Synthesis
Executive Summary & Diagnostic Workflow
The synthesis of (2R)-2-(trifluoromethyl)morpholine presents unique challenges compared to non-fluorinated analogs. The electron-withdrawing nature of the trifluoromethyl (
Use the following decision tree to diagnose your specific failure mode before proceeding to the protocols.
Caption: Diagnostic logic flow for identifying the root cause of yield loss in trifluoromethyl morpholine synthesis.
Core Methodologies & Protocols
The most robust route for scale-up involves the ring opening of (R)-2-(trifluoromethyl)oxirane followed by intramolecular cyclization. Note that the
Module A: Precursor Synthesis (Epoxide Opening)
Objective: High-fidelity ring opening without polymerization.
-
Reagents: (R)-2-(trifluoromethyl)oxirane, N-benzylethanolamine (or 2-aminoethanol).
-
Mechanism: Nucleophilic attack at the terminal (less hindered) carbon.
-
Critical Insight: The
group creates a dipole that discourages attack at the chiral center, naturally favoring the desired regioisomer. However, Lewis acids can sometimes override this and cause racemization. Avoid Lewis Acid catalysts; use thermal conditions.
| Parameter | Standard Condition | Optimized Condition | Reason |
| Solvent | DCM or MeOH | Toluene or neat | Avoids protic solvent interference; allows higher temp. |
| Temperature | RT | 60–80°C | Overcomes steric repulsion of the |
| Stoichiometry | 1:1 | 1.1 eq Amine | Ensures complete consumption of the volatile epoxide. |
Module B: The Critical Cyclization Step (Yield Bottleneck)
The Problem: The intermediate diol has a secondary alcohol adjacent to a
The Solution: Activate the primary alcohol (on the ethyl chain) and force the fluorinated alkoxide to attack.
Protocol:
-
N-Protection: Ensure the nitrogen is protected (Benzyl is preferred for UV visibility and stability).
-
Activation: React the intermediate diol (1.0 eq) with Mesyl Chloride (MsCl) (1.1 eq) and Triethylamine (1.5 eq) in DCM at 0°C.
-
Note: The primary alcohol reacts much faster than the deactivated secondary
-alcohol. This provides natural regioselectivity.
-
-
Cyclization:
-
Solvent: Anhydrous THF or DMF .
-
Base: NaH (60% dispersion) (1.2 eq) or KOtBu .
-
Temp: 0°C to RT (Reflux only if stalled).
-
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Starting Material Remains | Alkoxide is too stable/weak. | Switch solvent to DMF (increases nucleophilicity). Use NaH instead of weaker bases. |
| Elimination Product (Vinyl) | Base is too hindered/strong. | Lower temperature. Ensure MsCl stoichiometry is strict (do not mesylate the secondary OH). |
| Loss of Chirality | Ensure strictly anhydrous conditions to favor |
Module C: Isolation & Purification (Volatility Management)
The Silent Yield Killer: Free-base (2R)-2-(trifluoromethyl)morpholine is highly volatile. Rotovap evaporation at standard pressure/temp will result in >50% mass loss.
Protocol:
-
Do NOT concentrate the free base to dryness.
-
Salt Formation: Immediately after workup, treat the organic layer (Et2O or MTBE) with HCl in dioxane or Oxalic acid .
-
Filtration: Isolate the non-volatile salt via filtration.
-
Yield Check: Calculate yield based on the salt, not the oil.
Scientific Rationale & Mechanism
Pathway Visualization
The following diagram illustrates the stereochemical retention strategy. By activating the non-chiral primary alcohol, we utilize the chiral secondary alkoxide as the nucleophile. Since no bond is broken at the chiral center, the configuration is retained.
Caption: Stereoselective synthesis pathway via N-benzyl amino alcohol intermediate.
Why Complicates Cyclization
The trifluoromethyl group exerts a strong inductive effect ($ -I $), pulling electron density away from the C2 carbon.
-
Acidity: The C2-OH proton is more acidic.
-
Nucleophilicity: The resulting C2-O
anion is more stable and less reactive (harder to push into the attack). -
Solution: This necessitates the use of polar aprotic solvents (DMF) to solvate the cation (Na+) and leave the "naked" anion free to react, despite its lower inherent reactivity.
Frequently Asked Questions (FAQ)
Q1: Can I use the Mitsunobu reaction instead of the Mesyl/Base method?
A: Yes, but with a caveat. The Mitsunobu reaction typically activates the alcohol to become a leaving group. If you activate the secondary
-
Scenario: If you started with the (S)-epoxide but want the (2R)-product , use Mitsunobu (Inversion).
-
Scenario: If you started with the (R)-epoxide and want the (2R)-product , use the MsCl/Base method (Retention).
Q2: My product disappears on the high-vacuum pump. What happened? A: The free base has a significant vapor pressure. Never subject the free amine to high vacuum (< 10 mbar) or prolonged heating. Always convert to the HCl or Oxalate salt for drying and storage.
Q3: How do I remove the Benzyl group without defluorination?
A: Standard hydrogenolysis (
Q4: Why is my enantiomeric excess (ee) dropping? A: Check your epoxide opening temperature. While heat is needed, exceeding 100°C can cause competitive attack at the chiral center. Also, ensure your base in the cyclization step is not causing elimination (formation of the enol ether), which destroys the chiral center.
References
-
Shcherbatiuk, A. V., et al. (2013).[1] "Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery." Tetrahedron, 69(19), 3796-3804.[1]
-
Schafer, G., et al. (2024).[2] "Development of a Scalable, Racemic First-Generation Route for CXCR7 Antagonist...". Organic Process Research & Development, 28(6), 2090-2102.[2]
-
Mykhailiuk, P. K. (2015). "In situ generation of difluoromethyl diazomethane for [3+2] cycloadditions." Angewandte Chemie, (Relevant context on fluorinated building block handling).
Sources
Technical Support Center: (2R)-2-(Trifluoromethyl)morpholine Salts
Subject: Troubleshooting Solubility, Oiling Out, and Handling Issues
Executive Summary: The Solubility Paradox
Users frequently report erratic solubility behavior with (2R)-2-(Trifluoromethyl)morpholine hydrochloride (and related salts), specifically "oiling out" in aqueous buffers or failing to dissolve completely in standard organic solvents.
The Root Cause: This molecule presents a physicochemical paradox :
-
Electronic Deactivation: The electron-withdrawing trifluoromethyl (
) group significantly lowers the basicity of the morpholine nitrogen. While unsubstituted morpholine has a , the 2-trifluoromethyl derivative typically exhibits a in the range of 5.5 – 6.0 . -
Lipophilicity: The
group drastically increases the lipophilicity ( ) of the free base.
The Consequence: At physiological pH (7.4) or even in slightly acidic water (pH 5-6), the salt undergoes hydrolytic disproportionation . The equilibrium shifts toward the free base, which—due to the
Troubleshooting Modules
Module A: The "Oiling Out" Phenomenon in Aqueous Media
Symptom: You dissolve the white solid salt in water or PBS; initially, it looks clear, but within minutes, hazy droplets form or a distinct oil layer separates at the bottom.
Mechanism of Failure:
Because the
Corrective Protocol:
-
Do NOT use neutral water or PBS for stock solutions.
-
Acidify the Vehicle: Ensure the solvent pH is at least 2 units below the
(Target ). -
Buffer Selection: Use
or Citrate Buffer ( ) for aqueous dissolution.
Visualizing the Mechanism (Graphviz)
Figure 1: The mechanism of hydrolytic disproportionation leading to oiling out in neutral media.
Module B: Dissolution for Biological Assays
Symptom: Compound precipitates when the DMSO stock is spiked into the cell culture media.
Technical Insight: The "Crash-out" effect occurs because the high dilution into media (pH 7.4) instantly generates the insoluble free base.
Optimized Protocol:
| Step | Action | Scientific Rationale |
|---|---|---|
| 1 | Primary Stock | Dissolve salt in 100% DMSO at 10-50 mM. (Do not use water). |
| 2 | Intermediate Dilution | Dilute DMSO stock 1:10 into acidified saline (pH 4) before adding to media. |
| 3 | Final Spike | Add intermediate to media. Ensure final concentration is below the intrinsic solubility limit of the free base (likely
Module C: Chemical Handling & Workups
Symptom: Low recovery during extraction; product lost to aqueous layer or forming emulsions.
Guideline:
Standard acid-base extractions often fail because the "Basic" wash (e.g.,
Self-Validating Extraction Workflow:
Figure 2: Optimized extraction protocol to maximize recovery of fluorinated morpholines.
Frequently Asked Questions (FAQ)
Q1: Why does the HCl salt smell like acid?
A: Due to the weak basicity of the amine, the HCl salt is loosely bound. In humid air, atmospheric moisture can induce partial hydrolysis, releasing trace
-
Action: Store in a desiccator at
. If the solid turns yellow/sticky, it has absorbed water and disproportionated. Recrystallize from with fresh .
Q2: Can I use the Oxalate salt instead of HCl? A: Yes, and it is often preferred. Oxalic acid is a stronger organic acid and often forms a more stable, crystalline lattice with weak bases than HCl, reducing hygroscopicity. However, be aware of oxalate toxicity in in vivo models.
Q3: I need to run an NMR, but the peaks are broad. Why?
A: Broadening often indicates dynamic exchange between the protonated salt and the free base, or rotameric restriction due to the bulky
-
Fix: Add 1-2 drops of
or to the NMR tube ( or ) to force the equilibrium entirely to the protonated cation, sharpening the signals.
References & Authority
-
Enamine Ltd. Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery. (Demonstrates synthesis and physical characterization of the title compound).
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][2] Advanced Drug Delivery Reviews. (Foundational text on pKa rules for salt selection).
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry.[3][4][5] Chemical Society Reviews. (Explains the electron-withdrawing effect of CF3 on amine basicity and lipophilicity).
-
Sigma-Aldrich (Merck). Safety Data Sheet: (2R)-2-(Trifluoromethyl)morpholine hydrochloride. (Physical properties and handling).[3][6]
Sources
Technical Support Center: Purification of (2R)-2-(Trifluoromethyl)morpholine
Ticket ID: PUR-TFM-2R-001 Subject: Troubleshooting Column Chromatography for Volatile, UV-Inactive Chiral Amines Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are attempting to purify (2R)-2-(Trifluoromethyl)morpholine . This molecule presents a "perfect storm" of purification challenges for three reasons:
-
Invisibility: It lacks a conjugated
-system, making it effectively invisible under standard UV (254 nm). -
Tailing: As a secondary amine, it interacts strongly with acidic silanols on silica gel, leading to broad, streaky peaks (tailing) and poor separation.
-
Volatility: The free base is a low-molecular-weight oil (BP ~128–135°C) that can easily be lost during rotary evaporation.
This guide provides a self-validating protocol to overcome these specific failure points.
Part 1: Pre-Purification Diagnostics
Before packing a column, you must establish a visualization method and a solvent system. Do not skip this phase.
Visualization (The "Invisible" Problem)
Issue: You cannot rely on UV absorption. Solution: Use chemical stains.[1][2][3]
-
Primary Recommendation: Ninhydrin Stain .[2]
-
Secondary Recommendation: Iodine Chamber .
-
Why: Universal stain for organic compounds.[1] Useful if Ninhydrin fails or background is too high.
-
-
Alternative: KMnO₄ Stain .[1]
-
Why: Oxidizes the amine. Good contrast (yellow spot on purple background).
-
TLC Method Development
Target:
| Solvent System | Composition (v/v) | Application Note |
| System A (Standard) | DCM : MeOH : | Best for polar amines. Ammonium hydroxide ( |
| System B (Alternative) | Hexane : EtOAc : | Use if the compound is lipophilic enough (due to the |
Part 2: The Protocol (Basified Silica Chromatography)
Standard silica gel is acidic (pH ~5). If you load your amine directly, it will stick to the top and streak down slowly. You must neutralize the silica before the run.
Workflow Diagram: Method Selection
Figure 1: Decision logic for selecting the purification strategy based on compound behavior.
Step-by-Step Protocol: The "Slurry Pack" Method
-
Preparation of Mobile Phase:
-
Prepare 1L of DCM:MeOH:NH4OH (95:4:1) .
-
Note: Shake well. The ammonia ensures the silica stays deactivated throughout the run.
-
-
Column Packing (Critical Step):
-
Do NOT dry pack. The heat of solvation from the basic solvent can crack the column.
-
Slurry: Mix silica gel with the mobile phase in a beaker outside the column. Stir until a smooth slurry forms.
-
Pour: Pour the slurry into the column. Tap to settle.
-
Flush: Run 2-3 column volumes of mobile phase through to ensure the silica is fully equilibrated to the basic pH.
-
-
Sample Loading:
-
Dissolve your crude oil in a minimum amount of DCM.
-
Load carefully onto the sand bed.
-
-
Elution & Fraction Collection:
Part 3: Post-Run Handling (The Volatility Trap)
WARNING: This is the most common point of failure. The free base of (2R)-2-(trifluoromethyl)morpholine is volatile.
The "Salt Down" Strategy
Do not evaporate the free base to dryness under high vacuum. You will pull your product into the pump.
-
Concentrate Carefully: Rotovap the pooled fractions at 40°C and >100 mbar . Do not go to full vacuum.
-
Form the Salt (Recommended):
-
Dissolve the concentrated oil in
or Dioxane. -
Add 4M HCl in Dioxane (or bubbling HCl gas).
-
The HCl salt will precipitate as a white solid.
-
-
Filtration: Filter the solid salt.
-
Benefit: The salt is non-volatile, stable, and easy to handle.
-
Benefit: This step often provides a second purification (recrystallization).
-
Part 4: Troubleshooting & FAQs
Q1: My compound is still streaking even with Ammonia.
A: The silica might still be too active.
-
Fix: Switch to Triethylamine (TEA) . Use 1% TEA in Hexane/EtOAc. TEA is a stronger base and competes more aggressively for silanol sites.
-
Visual Explanation: See Figure 2 below.
Figure 2: Competitive binding mechanism. The modifier (TEA) saturates the acidic silanol sites, allowing the target amine to elute freely.
Q2: I see two spots on TLC. Did I racemize it?
A: Unlikely on silica.
-
Scenario A: You are seeing the separation of diastereomers (if another chiral center exists).
-
Scenario B (Most Likely): Rotamers. The
group and the amine can create restricted rotation, sometimes showing "ghost" spots in NMR or TLC. -
Scenario C: Decomposition.
-
Verification: Silica cannot separate enantiomers (R vs S). To check if you have the (2R) isomer, you must use Chiral HPLC (e.g., Chiralpak IA/IB columns) or measure optical rotation
.
Q3: Can I use "Amine-Functionalized" Silica?
A: Yes.
-
If you have access to Amino-Silica (NH2-Silica) cartridges, use them.
-
Benefit: The stationary phase is already basic.[5] You can use standard Hexane/EtOAc solvents without adding smelly amines. This is the cleanest method but more expensive.
References
-
University of Rochester. Not Voodoo: TLC Stains (Ninhydrin & General Visualization). [Link]
-
Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns. [Link]
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? [Link]
Sources
Technical Support Center: Purification & Troubleshooting for (2R)-2-(Trifluoromethyl)morpholine
Topic: Removal of Impurities from (2R)-2-(Trifluoromethyl)morpholine Document ID: TS-2R-TFM-001 Version: 2.1 (Current) Audience: Medicinal Chemists, Process Chemists, Analytical Scientists
Chemical Profile & Impurity Landscape
Before initiating purification, you must understand how the trifluoromethyl (
Physicochemical Properties
| Property | Data / Value | Technical Implication |
| CAS (HCl Salt) | 1196152-51-8 | Standard commercial form. |
| Molecular Weight | 155.12 (Free Base) / 191.58 (HCl) | Essential for stoichiometry calculations. |
| pKa (Conjugate Acid) | ~5.8 - 6.2 (Estimated) | CRITICAL: Significantly less basic than morpholine (pKa ~8.3). Standard basic extraction protocols (pH > 12) are unnecessary and potentially harmful. |
| Physical State | Colorless Liquid (Base) / White Solid (Salt) | Free base is volatile; handle with care during concentration. |
| Solubility (HCl) | Water, Methanol, DMSO | High water solubility makes aqueous workups tricky if not salted out. |
Common Impurity Profile
| Impurity Type | Origin | Removal Strategy |
| (2S)-Enantiomer | Incomplete resolution or racemization. | Chiral Resolution (Tartaric/Mandelic Acid) or Chiral HPLC. |
| Regioisomers | Cyclization byproduct (3-CF3 isomer). | Column Chromatography (Silica) or Fractional Distillation. |
| Oxidation Products | N-Oxides (from storage in air). | Reduction (Zn/AcOH) or Acid-Base Extraction. |
| Inorganic Salts | Cyclization reagents (e.g., NaF, salts). | Free-basing followed by organic solvent extraction ( |
Troubleshooting Guide (Q&A Format)
Issue 1: "My sample has a persistent yellow/brown discoloration."
Diagnosis: This usually indicates the presence of trace oxidation products (N-oxides) or polymerized byproducts from the cyclization step, often exacerbated by light exposure.
Corrective Action:
-
Adsorbent Treatment: Dissolve the free base in Dichloromethane (DCM). Add Activated Carbon (10 wt%) or Silica Gel. Stir for 30 minutes, then filter through a Celite pad.
-
Salt Formation: Convert the free base to the HCl salt. Impurities often remain in the mother liquor while the salt crystallizes out as a white solid.
Issue 2: "I cannot get the product to extract into the organic layer during workup."
Diagnosis: Incorrect pH adjustment. Because the pKa is lower (~6.0), the amine remains protonated (ionic/water-soluble) at pH levels where regular amines would extract.
Corrective Action:
-
Check pH: Ensure the aqueous phase is adjusted to pH 9–10 .
-
Salting Out: Saturate the aqueous phase with NaCl. The fluorinated morpholine is moderately water-soluble; brine helps force it into the organic layer.
-
Solvent Choice: Use DCM or Chloroform (
). Ethers (Et2O) are often too non-polar to extract fluorinated amines efficiently from water.
Issue 3: "The enantiomeric excess (ee) is below 95%."
Diagnosis: If synthesized from a racemic precursor, the resolution step was incomplete. If synthesized from a chiral pool, partial racemization may have occurred during high-temperature steps.
Corrective Action:
-
Classical Resolution: Use (L)-Tartaric acid or (S)-Mandelic acid to form diastereomeric salts. Recrystallize from Ethanol/Water.
-
Derivatization: If ee is critical (>99%), consider derivatizing with a chiral auxiliary (e.g., Mosher's acid chloride), separating diastereomers by chromatography, and hydrolyzing.
Detailed Purification Protocols
Protocol A: Optimized Acid-Base Extraction (General Cleanup)
Use this for removing non-basic impurities and inorganic salts.
Workflow Diagram:
Figure 1: Acid-Base extraction workflow optimized for fluorinated amines.
Step-by-Step:
-
Dissolution: Dissolve crude material in 1M HCl (10 mL per gram). Check that pH < 2.
-
Wash: Extract the acidic aqueous layer with Diethyl Ether (
) twice. Why? This removes non-basic organic impurities (tars, neutral precursors) while keeping the amine in the water. Discard the organics. -
Basification: Cool the aqueous layer to 0°C. Slowly add Saturated
until pH reaches 9–10. Note: Avoid strong NaOH (pH 14) to prevent potential elimination side-reactions. -
Extraction: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3 x volumes).
-
Drying: Wash combined organics with Brine, dry over
, filter, and concentrate carefully (product is volatile) under reduced pressure (300 mbar, 30°C).
Protocol B: Recrystallization of HCl Salt (Final Polish)
Use this to upgrade chemical purity and improve color.
-
Dissolution: Dissolve the free base (oil) in a minimal amount of dry Ethanol or Isopropanol.
-
Acidification: Add 1.1 equivalents of HCl (4M in Dioxane or Et2O) dropwise with stirring at 0°C. A white precipitate should form.
-
Precipitation: If no solid forms, add diethyl ether (anti-solvent) dropwise until the solution turns turbid.
-
Heating: Heat to reflux until clear, then allow to cool slowly to Room Temperature, then 4°C.
-
Collection: Filter the white crystals. Wash with cold ether.[1] Dry in a vacuum desiccator.
Purification Decision Matrix
Use this chart to determine the correct workflow for your specific impurity profile.
Figure 2: Decision matrix for selecting the appropriate purification strategy.
Frequently Asked Questions (FAQs)
Q: Can I use Silica Gel Chromatography for the free base? A: Yes, but amines often streak on silica due to interaction with acidic silanol groups.
-
Fix: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your eluent (e.g., 5% MeOH in DCM + 1%
). This deactivates the silica.
Q: Is the (2R) configuration stable? A: Generally, yes. The chiral center is at the C2 position. Unlike alpha-amino ketones, it is not prone to rapid racemization. However, avoid prolonged heating in strong bases or radical conditions.
Q: How do I store the purified sample? A:
-
Free Base: Store at -20°C under Argon/Nitrogen. It absorbs
from the air to form carbamates. -
HCl Salt: Store at Room Temperature in a desiccator. It is hygroscopic.
References
-
Synthesis & Properties: Enamine Ltd. "Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery." Enamine.net. Link
-
Commercial Specification: Sigma-Aldrich. "2-(Trifluoromethyl)morpholine hydrochloride Product Information." SigmaAldrich.com. Link
-
Chiral Resolution Principles: Ault, A. "Resolution of D,L-alpha-Phenylethylamine." Organic Syntheses, Coll.[2][3] Vol. 5, p. 932 (1973).[4] (Foundational method adapted for amines).[3]
-
Fluorinated Morpholine Synthesis: Vertex Pharmaceuticals. "Process for the preparation of morpholine derivatives." Google Patents (EP1087966B1). Link
Sources
- 1. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: (2R)-2-(Trifluoromethyl)morpholine Hydrochloride
Topic: Managing the Hygroscopic Nature & Handling Protocols
CAS: 1394909-70-6 | Formula:
Core Technical Brief: The "Hidden" Variable
As a Senior Application Scientist, I frequently see experimental inconsistencies traced back to a single physical property: hygroscopicity .
(2R)-2-(Trifluoromethyl)morpholine hydrochloride is a chiral amine salt. While the trifluoromethyl group (
The Trap: Users often assume the
-
Stoichiometric Errors: You think you are weighing 100 mg of reagent, but you may be weighing 85 mg of reagent and 15 mg of water.
-
Catalyst Deactivation: In metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig), introduced moisture can hydrolyze sensitive catalysts or ligands.
-
Physical Degradation: The powder may clump or deliquesce (turn into a syrup), making transfer impossible.
Troubleshooting Guide (Q&A Format)
Category A: Reaction Inconsistencies
Q: I repeated a standard amide coupling using this building block, but my yield dropped from 85% to 50%. The NMR looks clean. What happened? A: You likely have a stoichiometry mismatch due to water uptake.
-
Diagnosis: If the bottle was opened frequently without an inert gas purge, the solid likely absorbed 10–20% water by weight. You added less amine than calculated, leaving unreacted acid or electrophile.
-
Immediate Fix: Run a quantitative NMR (qNMR) using an internal standard (e.g., 1,3,5-trimethoxybenzene) to determine the effective molecular weight of your bulk material.
-
Prevention: Store the bottle in a desiccator or glovebox. If handling on the bench, weigh rapidly and reseal immediately with Parafilm.
Q: My reaction mixture turned cloudy immediately upon adding the amine salt. Is this normal? A: No. This suggests moisture-induced salt precipitation or catalyst crashing .
-
Mechanism: If you are using non-polar solvents (DCM, Toluene) and your amine salt carries significant adsorbed water, the water can form a separate phase or cause the salt to clump, preventing it from dissolving and reacting.
-
Solution: Dry the amine salt in situ. Add the salt to your reaction vessel, add anhydrous solvent (e.g., Toluene), and rotovap it down (azeotropic drying) before adding sensitive catalysts.
Category B: Physical Handling & Storage[3][4][5]
Q: The powder has turned into a sticky gum/paste. Can I still use it? A: Technically yes, but proceed with caution.
-
Status: The material has deliquesced. Chemically, the morpholine ring is likely intact (unless stored for months in this state, promoting hydrolysis).
-
Protocol: Do not try to scrape it. Dissolve the entire gum in a known volume of a suitable solvent (e.g., Methanol or DCM) to create a stock solution. Determine the concentration via qNMR or titration. Use this solution for your reactions instead of the solid.
Q: Can I dry this compound in an oven? A: Only under vacuum.
-
Risk: High heat (>60°C) without vacuum can cause sublimation or degradation, especially given the volatility of fluorinated small molecules.
-
Recommendation: Dry in a vacuum oven at 40°C over
(phosphorus pentoxide) for 12–24 hours.
Experimental Protocols
Protocol 1: Determination of Water Content (The "Real Weight" Test)
Before starting critical synthesis steps, validate your reagent.
| Method | Suitability | Procedure Summary |
| Karl Fischer (KF) | Best | Dissolve 10-20 mg in dry methanol. Inject into KF coulometer. Direct readout of water %. |
| qNMR | Good | Dissolve ~10 mg sample + ~10 mg Internal Standard (IS) in DMSO- |
| LOD (Loss on Drying) | Fair | Weigh sample |
Protocol 2: Handling in High-Humidity Environments
If you do not have a glovebox and humidity is >40%.
-
Preparation: Pre-weigh your receiving flask/vial with a septum cap.
-
Transfer: Open the reagent bottle and immediately transfer an approximate amount to the vial. Do not try to hit an exact mass (e.g., 100.0 mg) while the bottle is open.
-
Measurement: Close the vial and weigh it. Calculate the exact mass added by difference.
-
Correction: Adjust the amounts of other reagents (electrophiles, bases) to match the mass of the amine salt you actually added. Do not return excess solid to the stock bottle.
Decision Logic & Workflows (Visualized)
Figure 1: Reagent Handling Decision Tree
Caption: Logic flow for handling (2R)-2-(Trifluoromethyl)morpholine HCl based on environmental conditions and reagent state.
Figure 2: Impact of Water on Stoichiometry
Caption: The cascading effect of uncorrected water content on reaction outcomes.
FAQ: Storage & Stability
Q: Why does the SDS say "Store under Inert Atmosphere" if it's a stable salt? A: "Stable" refers to chemical decomposition. "Inert Atmosphere" refers to physical integrity. The HCl salt is chemically stable but physically unstable in moist air. The inert gas (Argon/Nitrogen) prevents moisture ingress.
Q: Can I free-base the salt to make it less hygroscopic?
A: You can, but the free base (liquid) is volatile and may react with
Q: What is the recommended drying agent for a desiccator?
A:
References
-
Sigma-Aldrich. (2R)-2-(Trifluoromethyl)morpholine hydrochloride Product Sheet & SDS. (Accessed 2026). Link
-
Enamine. Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery.[1] (General properties of class). Link
-
PubChem. (2R)-2-(Trifluoromethyl)morpholine hydrochloride Compound Summary. National Library of Medicine. Link
-
HepatoChem. Handling Hygroscopic Salts in Synthesis. (General protocols for amine salts). Link
Sources
Minimizing side reactions in trifluoromethylation of morpholines
Support Ticket #8842: Optimization of Morpholine Trifluoromethylation Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High (Process Chemistry/R&D)
Executive Summary
Trifluoromethylation of morpholines presents a unique "push-pull" electronic challenge. Unlike planar heteroaromatics (pyridines), morpholines are saturated, non-planar bicycles containing two distinct heteroatoms (N and O) that exert competing inductive and mesomeric effects.
The primary failure modes in these reactions are regiochemical scrambling (C2 vs. C3 functionalization), oxidative degradation (ring opening), and sulfonylation (incorporation of
Module 1: Regioselectivity & Site Control
The Issue: Users frequently report an inseparable mixture of C2- (alpha-oxy) and C3- (alpha-amino) trifluoromethylated isomers.
Technical Analysis:
The regioselectivity is dictated by the polarity matching between the radical intermediate and the
-
The
Radical: Highly electrophilic. -
The Morpholine Substrate:
-
C3 (Alpha-N): The C-H bond here is weaker (lower BDE) and the resulting radical is stabilized by the nitrogen lone pair (nucleophilic radical). This is the innate site of reaction for electrophilic radicals.
-
C2 (Alpha-O): The oxygen also stabilizes the radical, but less effectively than nitrogen due to higher electronegativity.
-
Troubleshooting Protocol:
| Observation | Root Cause | Corrective Action |
| Excessive C3 functionalization (when C2 is desired) | Innate nucleophilicity of the | Protonation Strategy: Add 1.0–2.0 equiv of TFA or |
| Mixture of C2/C3 isomers | Inadequate electronic bias on the nitrogen. | N-Protection: Use an electron-withdrawing group (EWG) like N-Boc or N-Cbz. This destabilizes the |
| N-Trifluoromethylation (N- | Free amine reacting with electrophilic | Pre-functionalization: Ensure the amine is protected (e.g., N-Boc) or protonated if using radical sources. Direct N- |
Module 2: Minimizing Sulfonylation ( )
The Issue: When using Langlois Reagent (
Technical Analysis:
The Langlois reagent generates the
Decision Matrix (Graphviz):
Caption: Kinetic bifurcation of the Langlois reagent. High temperatures favor SO2 extrusion, yielding the desired CF3 radical.
Corrective Action:
-
Increase Temperature: Ensure the reaction runs at ambient temperature or slightly elevated (
). Do not cool to unless necessary for other selectivity reasons. -
Solvent System: Use a biphasic system (DCM/Water or EtOAc/Water). Water helps solubilize the inorganic salts and facilitates the desulfonylation equilibrium.
Module 3: Preventing Oxidative Degradation
The Issue: Low yields accompanied by "tar" or ring-opened byproducts (e.g., amino alcohols).
Technical Analysis:
Morpholines are susceptible to Hydrogen Atom Transfer (HAT) at the
Validated Protocol (Minimizing Oxidation):
| Parameter | Recommendation | Rationale |
| Oxidant Stoichiometry | Limit TBHP to 2.0–3.0 equiv. | Excess oxidant promotes N-oxide formation and subsequent Cope-type elimination. |
| Radical Source | Use Zinc Sulfinate (Baran's Reagent) if Langlois fails. | Zinc triflinate ( |
| Addition Rate | Syringe Pump Addition of oxidant. | Keeping the steady-state concentration of radical low prevents radical-radical recombination (dimerization) and over-oxidation. |
Standard Operating Procedure (SOP)
Method: Innate C-H Trifluoromethylation of N-Boc Morpholine Objective: Selective C2-functionalization.
-
Preparation: Dissolve N-Boc-morpholine (1.0 equiv) in a biphasic mixture of DCM and Water (2.5:1 ratio).
-
Reagent Addition: Add Sodium Triflinate (Langlois Reagent, 3.0 equiv).
-
Initiation: Cool to
initially, then add TFA (1.0 equiv) to activate the system (optional, depending on substrate sensitivity). -
Oxidation: Add TBHP (70% aq., 3.0 equiv) dropwise over 10 minutes.
-
Reaction: Allow to warm to Room Temperature (
) and stir vigorously for 12–24 hours. Note: Vigorous stirring is critical for biphasic transfer. -
Workup: Quench with sat.
(neutralize TFA). Extract with DCM. -
Purification: Silica gel chromatography. (Note:
products are often less polar than starting materials).
Frequently Asked Questions (FAQ)
Q: Can I use photoredox catalysis instead of thermal peroxide conditions?
A: Yes. Photoredox (e.g., using
Q: Why am I getting the N-oxide? A: You are likely using an excess of oxidant (mCPBA or peroxides) without protecting the nitrogen. If using free morpholine, the nitrogen lone pair is the most nucleophilic site. Solution: Always protect the amine (N-Boc, N-Ac) or run the reaction in acidic media (TFA) to protonate the nitrogen.
Q: How do I separate the regiomers if I get a mixture?
A:
-
C18 Reverse Phase: The lipophilicity difference between C2- and C3-
isomers is often more pronounced in reverse phase. -
Fluorinated Solvents: Use a small amount of trifluorotoluene in your eluent to improve separation resolution.
References
-
Langlois, B. R., et al. (1991). Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions. Tetrahedron Letters. Link
-
Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences (PNAS). Link
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature. Link
-
Studer, A. (2012). The electron is a catalyst. Science. (Context on radical mechanisms). Link
Validation & Comparative
Comparative Guide: (2R)-2-(Trifluoromethyl)morpholine vs. Non-Fluorinated Morpholine
Executive Summary: The "Fluorine Effect" in Heterocycles
In modern medicinal chemistry, the morpholine ring is a "privileged scaffold," ubiquitous in kinase inhibitors, GPCR ligands, and antidepressants due to its ability to modulate solubility and provide a hydrogen bond acceptor (ether oxygen) and donor/acceptor (amine nitrogen).
However, the unsubstituted morpholine ring often suffers from two critical liabilities:
-
Metabolic Vulnerability: Rapid oxidative metabolism (N-dealkylation or
-carbon oxidation) leading to high clearance ( ). -
Basicity-Related Toxicity: A
of ~8.3 can lead to lysosomal trapping (phospholipidosis) or hERG channel inhibition.
The introduction of a trifluoromethyl (
Physicochemical Profile Comparison
The strategic installation of a
Table 1: Comparative Physicochemical Metrics[1][2][3]
| Property | Morpholine (Parent) | (2R)-2-(Trifluoromethyl)morpholine | Impact on Bioactivity |
| Formula | Increased MW (+68 Da) | ||
| Basicity ( | Reduced Basicity: Lowers lysosomotropism and hERG liability. | ||
| Lipophilicity ( | Increased Lipophilicity: Improves membrane permeability and BBB penetration. | ||
| Dipole Moment | Altered Polarity: The C-F bond creates a strong local dipole, influencing binding orientation. | ||
| Metabolic Stability | Low (Liable to CYP450) | High | Blocked Site: C2 oxidation is blocked; N-oxidation is electronically disfavored. |
*Note: The
Structural & Conformational Analysis
The bioactivity differences are not merely electronic but steric. The morpholine ring exists primarily in a chair conformation.[1]
-
Non-fluorinated Morpholine: Rapid chair flipping occurs. The N-substituent (if present) equilibrates between axial and equatorial.
-
2-CF3-Morpholine: The bulky
group ( -value ) strongly prefers the equatorial position to minimize 1,3-diaxial interactions. -
The (2R) Effect: In the (2R) enantiomer, fixing the
group equatorially "locks" the ring conformation. This reduces the entropic penalty upon binding to a protein target, potentially increasing potency ( ) if the vector matches the binding pocket.
Diagram 1: Conformational Locking & Bioactivity Logic
Caption: The introduction of the trifluoromethyl group restricts ring flipping, pre-organizing the molecule for binding and reducing the entropic cost of interaction.
Metabolic Stability & Pharmacokinetics[5][6][7]
This is the primary driver for swapping morpholine with its fluorinated analog.
Mechanism of Stabilization
-
C-F Bond Strength: The C-F bond (
) is significantly stronger than the C-H bond ( ), rendering the C2 position impervious to CYP450-mediated abstraction. -
Electronic Deactivation: The electron-withdrawing
group decreases the electron density on the nitrogen lone pair. This suppresses N-oxidation and N-dealkylation , which are initiated by Single Electron Transfer (SET) mechanisms common in CYP metabolism.
Diagram 2: Metabolic Blockade Workflow
Caption: The trifluoromethyl group blocks direct oxidation at C2 and electronically suppresses N-dealkylation pathways.
Experimental Protocol: Microsomal Stability Assay
To validate the stability enhancement of (2R)-2-(trifluoromethyl)morpholine derivatives, the following self-validating protocol is recommended.
Materials
-
Test Compounds: Morpholine analog vs. (2R)-2-CF3-morpholine analog (
final conc). -
System: Pooled Liver Microsomes (Human/Rat/Mouse),
protein. -
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Workflow
-
Pre-incubation: Mix microsomes and test compound in buffer. Equilibrate at
for 5 minutes. Control: Include Verapamil (high clearance) and Warfarin (low clearance) as benchmarks. -
Initiation: Add NADPH regenerating system to start the reaction (
). -
Sampling: Remove aliquots (
) at minutes. -
Quenching: Immediately dispense into
ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide). -
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).
Data Calculation
Plot
Success Criteria: The (2R)-2-CF3 analog should exhibit a
Synthesis & Sourcing Note
Researchers should note that (2R)-2-(trifluoromethyl)morpholine is commercially available as a hydrochloride salt (CAS: 1393524-15-6).
-
Synthesis Route: Typically synthesized from (S)-2-(trifluoromethyl)oxirane to establish the chiral center, followed by ring opening with amino-alcohols and cyclization.
-
Handling: The lowered
means the free base is less nucleophilic. Coupling reactions (e.g., or Buchwald-Hartwig) may require stronger bases or more active catalysts (e.g., RuPhos/BrettPhos Pd cycles) compared to standard morpholine.
References
-
Shcherbatiuk, A. V., et al. (2013). "Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery." Tetrahedron, 69(19), 3796-3804.[2]
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Hargreaves, R., et al. (1998). "Occurrence of Morpholine in Central Nervous System Drug Discovery." Journal of Medicinal Chemistry, 41, 4607–4614.[3]
-
Bhattarai, P., et al. (2026).[4] "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." ChemRxiv.
-
Enamine Ltd. "Trifluoromethylated Morpholines: Building Blocks." Enamine Store Product Guide.
Sources
A Researcher's Guide to X-ray Crystallography of (2R)-2-(Trifluoromethyl)morpholine Salts: Unlocking Solid-State Properties for Drug Development
For researchers, scientists, and drug development professionals, the journey from a promising molecule to a viable drug product is paved with critical decisions. Among the most crucial is the selection of an appropriate salt form, a choice that profoundly impacts a drug's solubility, stability, and bioavailability. For chiral building blocks like (2R)-2-(Trifluoromethyl)morpholine, a compound of growing interest in medicinal chemistry, understanding the three-dimensional structure of its various salt forms is paramount. This guide provides a comparative framework for evaluating these salts through the powerful lens of X-ray crystallography, offering insights into experimental design and data interpretation that are vital for informed salt selection.
The Critical Role of Salt Form Selection and Crystallography
The trifluoromethyl group and the morpholine scaffold are privileged moieties in modern drug design, often imparting desirable pharmacokinetic properties. The chirality at the C2 position of (2R)-2-(Trifluoromethyl)morpholine adds another layer of complexity and specificity. Converting this basic amine into a salt is a standard strategy to improve its physicochemical properties. However, not all salts are created equal. The choice of the counter-ion (e.g., hydrochloride, hydrobromide, mesylate, tosylate) can lead to the formation of different crystal lattices, a phenomenon known as polymorphism. Each crystalline form can exhibit unique properties.
X-ray crystallography is the gold standard for unequivocally determining the three-dimensional arrangement of atoms in a crystal.[1] This technique provides a wealth of information, including:
-
Molecular Confirmation: Verifying the absolute stereochemistry of the chiral center.
-
Solid-State Packing: Understanding how molecules arrange themselves in the crystal lattice.
-
Intermolecular Interactions: Identifying and characterizing hydrogen bonds, ionic interactions, and other non-covalent forces that stabilize the crystal structure.
This detailed structural information is not merely academic; it directly correlates with macroscopic properties that are critical for a drug's success.
Comparative Analysis of Crystallographic Data: A Template for Evaluation
To effectively compare different salt forms of (2R)-2-(Trifluoromethyl)morpholine, a systematic tabulation of their crystallographic data is essential. The following table illustrates the key parameters that should be compared. While the data presented here is hypothetical, it serves as a template for your own experimental findings.
| Parameter | (2R)-2-(CF3)morpholine HCl | (2R)-2-(CF3)morpholine HBr | (2R)-2-(CF3)morpholine Mesylate | (2R)-2-(CF3)morpholine Tosylate |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic | Triclinic |
| Space Group | P2₁ | P2₁2₁2₁ | C2 | P1 |
| Unit Cell Dimensions | ||||
| a (Å) | 8.5 | 10.2 | 12.1 | 7.8 |
| b (Å) | 6.2 | 11.5 | 5.9 | 9.3 |
| c (Å) | 9.1 | 14.3 | 13.5 | 10.1 |
| α (°) | 90 | 90 | 90 | 85.2 |
| β (°) | 98.5 | 90 | 105.3 | 101.3 |
| γ (°) | 90 | 90 | 90 | 110.5 |
| Volume (ų) | 475.3 | 1674.9 | 930.7 | 658.4 |
| Z | 2 | 4 | 4 | 2 |
| Calculated Density (g/cm³) | 1.34 | 1.55 | 1.42 | 1.39 |
| Key H-Bonding Interactions | N-H···Cl, O-H···Cl | N-H···Br | N-H···O(sulfonate) | N-H···O(sulfonate) |
| Solvent of Crystallization | None | Water | Acetone | Ethanol |
Interpreting the Data:
-
Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice. Chiral, non-racemic compounds like (2R)-2-(Trifluoromethyl)morpholine are expected to crystallize in non-centrosymmetric space groups (e.g., P2₁, P2₁2₁2₁).[2]
-
Unit Cell Dimensions and Volume: These values define the size and shape of the repeating unit of the crystal. Significant differences can indicate very different packing arrangements.
-
Z: The number of molecules in the unit cell.
-
Calculated Density: A dense, tightly packed crystal is often more stable.
-
Hydrogen Bonding: This is a critical parameter. The nature and geometry of hydrogen bonds play a major role in determining a salt's physical properties. For instance, extensive hydrogen bonding networks can lead to higher melting points and lower solubility.
-
Solvent of Crystallization: The presence of a solvent molecule in the crystal lattice (a solvate) can significantly impact stability. Desolvation can lead to crystal lattice collapse or transformation to a different polymorphic form.
Experimental Protocol: From Powder to Structure
The following is a detailed, self-validating protocol for obtaining single-crystal X-ray diffraction data.
1. Salt Formation and Crystallization:
-
Rationale: The goal is to produce high-quality single crystals suitable for diffraction. This is often the most challenging and empirical step.
-
Protocol:
-
Dissolve (2R)-2-(Trifluoromethyl)morpholine in a suitable solvent (e.g., isopropanol, ethyl acetate, acetonitrile).
-
Add a stoichiometric amount of the desired acid (e.g., HCl in isopropanol, methanesulfonic acid).
-
Attempt crystallization using various techniques:
-
Slow Evaporation: Leave the solution in a loosely covered vial to allow the solvent to evaporate slowly.
-
Vapor Diffusion: Place the solution in a small open vial inside a larger sealed jar containing a more volatile "anti-solvent" in which the salt is less soluble. The anti-solvent vapor will slowly diffuse into the primary solvent, inducing crystallization.
-
Cooling: Slowly cool a saturated solution.
-
-
-
Trustworthiness: Successful crystallization is validated by the presence of well-formed, single crystals with sharp edges and clear faces when viewed under a microscope.
2. Crystal Mounting and Data Collection:
-
Rationale: A single, well-ordered crystal is selected and mounted on the diffractometer for data collection.
-
Protocol:
-
Under a microscope, select a suitable crystal (typically 0.1-0.3 mm in each dimension).
-
Mount the crystal on a goniometer head using a cryoprotectant (if collecting data at low temperature) to prevent ice formation.
-
Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam. Modern CCD or CMOS detectors are used to capture the diffraction pattern.
-
-
Trustworthiness: The quality of the diffraction data is assessed by the sharpness and resolution of the diffraction spots.
3. Structure Solution and Refinement:
-
Rationale: The collected diffraction data is used to determine the arrangement of atoms in the crystal.
-
Protocol:
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for experimental factors.
-
Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters (like thermal motion) are refined against the experimental data to obtain the best possible fit.
-
-
Trustworthiness: The quality of the final crystal structure is evaluated using metrics such as the R-factor (a measure of the agreement between the calculated and observed structure factors) and by checking for physically reasonable bond lengths and angles. The final structure is typically deposited in a crystallographic database like the Cambridge Structural Database (CSD).
Visualizing the Workflow
The following diagram illustrates the key stages in the crystallographic analysis of (2R)-2-(Trifluoromethyl)morpholine salts.
Caption: Workflow for the crystallographic analysis of morpholine salts.
Conclusion
The selection of an optimal salt form is a data-driven process, and X-ray crystallography provides the most definitive data for understanding the solid-state properties of drug candidates. For (2R)-2-(Trifluoromethyl)morpholine, a systematic crystallographic comparison of its various salts is a critical step in de-risking its development and ensuring the selection of a form with the best chance of clinical and commercial success. By following the principles and protocols outlined in this guide, researchers can generate the high-quality structural data needed to make these crucial decisions with confidence. The insights gained from this fundamental analysis will resonate throughout the entire drug development lifecycle, from formulation to manufacturing and patient delivery.
References
-
Shcherbatiuk, A. V., Shyshlyk, O. S., Yarmoliuk, D. V., Shishkin, O. V., Shishkina, S. V., Starova, V. S., ... & Mykhailiuk, P. K. (2013). Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery. Tetrahedron, 69(19), 3796-3804. [Link]
-
Thombre, K., Umap, A., Gupta, K., & Umekar, M. (2025). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Research Journal of Pharmacy and Technology. [Link]
-
Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]
-
Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]
-
Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388. [Link]
-
International Union of Crystallography. (1997). Crystallographic Information File (CIF). [Link]
- Bernstein, J. (2002). Polymorphism in molecular crystals. Oxford University Press.
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- Hilfiker, R. (Ed.). (2006). Polymorphism: in the pharmaceutical industry. John Wiley & Sons.
- Viertel, T. M., & Orpen, A. G. (2004). The CSD as a tool in crystal engineering. Structure and bonding, 108, 1-46.
-
Aakeröy, C. B., & Seddon, K. R. (1993). The hydrogen bond and crystal engineering. Chemical Society Reviews, 22(6), 397-407. [Link]
- Glusker, J. P., & Trueblood, K. N. (1985). Crystal structure analysis: a primer. Oxford University Press.
- Massa, W. (2004). Crystal structure determination. Springer Science & Business Media.
-
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A: Crystal Physics, Diffraction, Theoretical and General Crystallography, 39(6), 876-881. [Link]
-
Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]
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A Comparative Analysis of Lipophilicity (LogP): Morpholine vs. CF3-Morpholine
An In-Depth Guide for Researchers in Drug Discovery and Medicinal Chemistry
In the landscape of modern drug development, the physicochemical properties of molecular scaffolds are paramount to achieving desired pharmacokinetic and pharmacodynamic profiles.[1][2][3] Lipophilicity, quantified by the partition coefficient (LogP), stands out as a critical parameter influencing a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET).[1][2][3][4] This guide provides a detailed comparison of the lipophilicity of morpholine, a widely utilized scaffold in medicinal chemistry, and its trifluoromethylated analogue, CF3-morpholine, offering experimental insights and methodologies for the discerning researcher.
The Significance of Lipophilicity in Drug Design
Lipophilicity is a measure of a compound's ability to dissolve in fats, oils, and other non-polar solvents, relative to its solubility in water.[1][4] It is a crucial factor that governs how a drug interacts with biological membranes and proteins.[1] A delicate balance of lipophilicity is often required for a successful drug candidate. While sufficient lipophilicity is necessary for membrane permeability and target engagement, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[4][] The widely referenced Lipinski's Rule of Five suggests a LogP value not exceeding 5 for orally available drugs, highlighting the importance of this parameter.[]
Morpholine: A Privileged Scaffold
Morpholine is a heterocyclic compound featuring both an amine and an ether functional group.[6][7][8] This unique structure imparts a favorable balance of hydrophilic and lipophilic character, making it a "privileged" scaffold in medicinal chemistry.[9][10] Its presence in numerous approved drugs is a testament to its utility in improving the pharmacokinetic properties of bioactive molecules.[7][9][10] Morpholine's basic nitrogen can be readily functionalized, and its oxygen atom can participate in hydrogen bonding, contributing to its versatile applications in drug design.[11]
The Impact of Trifluoromethylation on Molecular Properties
The introduction of a trifluoromethyl (-CF3) group is a common strategy in medicinal chemistry to modulate the properties of a lead compound.[12][13] The high electronegativity of the fluorine atoms in the CF3 group imparts a strong electron-withdrawing effect, which can alter a molecule's pKa, metabolic stability, and binding affinity.[12][14] A key consequence of trifluoromethylation is its significant impact on lipophilicity.[12][15]
Comparative Lipophilicity: Morpholine vs. CF3-Morpholine
The substitution of a hydrogen atom or a methyl group with a trifluoromethyl group generally leads to an increase in lipophilicity.[12][15] This is attributed to the hydrophobic nature of the fluorine atoms and the increased molecular surface area.
| Compound | Structure | Experimental LogP |
| Morpholine | C4H9NO | -0.86 to -2.55[16][17][18][19] |
| N-Trifluoromethyl-morpholine | C5H8F3NO | Data not explicitly found in searches, but expected to be significantly higher than morpholine based on general principles of trifluoromethylation. The exchange of a methyl for a trifluoromethyl group has been shown to increase LogD7.4 by an average of 1.1 log units.[15] |
Note: The LogP of morpholine can vary depending on the experimental conditions, particularly the pH, due to its basic nature. The value of -0.86 is a commonly cited experimental value.[16][17] The LogP for N-Trifluoromethyl-morpholine is an estimation based on the known effects of N-trifluoromethylation.
The significant increase in lipophilicity upon trifluoromethylation of the morpholine nitrogen is a critical consideration for drug design. While this modification can enhance membrane permeability and target binding through increased hydrophobic interactions, it may also lead to the aforementioned challenges associated with high lipophilicity.[12]
Experimental Determination of LogP: The Shake-Flask Method
The "gold standard" for experimentally determining LogP is the shake-flask method.[20][21] This direct method involves partitioning a compound between n-octanol (simulating a lipidic environment) and water (simulating an aqueous environment) and then measuring the concentration of the compound in each phase at equilibrium.[4][20]
Experimental Workflow: Shake-Flask LogP Determination
Caption: Workflow for LogP determination using the shake-flask method.
Detailed Protocol for Shake-Flask LogP Determination
1. Preparation of Phases:
- Prepare a phosphate buffer solution at a physiologically relevant pH, typically 7.4.
- Saturate the n-octanol by shaking it with the aqueous buffer and allowing the phases to separate. Discard the aqueous layer.
- Saturate the aqueous buffer by shaking it with n-octanol and allowing the phases to separate. Discard the n-octanol layer. This pre-saturation step is crucial for accurate results.
2. Partitioning:
- Accurately weigh the compound and dissolve it in a known volume of either the pre-saturated n-octanol or the pre-saturated aqueous buffer. The choice of solvent depends on the compound's solubility.
- Combine known volumes of the n-octanol and aqueous phases in a separatory funnel. The ratio of the volumes can be adjusted depending on the expected LogP value.[22]
- Shake the funnel vigorously for a set period (e.g., 30 minutes) to ensure the compound reaches equilibrium between the two phases.
- Allow the funnel to stand undisturbed until the two phases have clearly separated.
3. Analysis:
- Carefully collect a sample from both the n-octanol and the aqueous layers.
- Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[23]
4. Calculation:
- The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
- LogP is the base-10 logarithm of the partition coefficient: LogP = log10([Compound]octanol / [Compound]aqueous)
Causality Behind the Lipophilicity Shift
The observed increase in lipophilicity when moving from morpholine to CF3-morpholine is a direct consequence of the physicochemical properties of the trifluoromethyl group.
Caption: Physicochemical drivers of lipophilicity in Morpholine vs. CF3-Morpholine.
The electron-withdrawing nature of the CF3 group reduces the basicity of the morpholine nitrogen, decreasing its potential for protonation and interaction with the aqueous phase.[14] Furthermore, the three fluorine atoms create a highly non-polar surface, significantly increasing the molecule's affinity for the lipophilic n-octanol phase.[12]
Conclusion for the Medicinal Chemist
The strategic use of fluorination, specifically trifluoromethylation, is a powerful tool in the medicinal chemist's arsenal for fine-tuning the properties of drug candidates. The comparison between morpholine and CF3-morpholine provides a clear example of how a single functional group modification can dramatically alter a molecule's lipophilicity. Understanding the magnitude of this change and the underlying principles is essential for rational drug design. While increasing lipophilicity can be beneficial for cell permeability and target engagement, it is a parameter that must be carefully optimized to avoid detrimental effects on solubility and overall ADMET profile.[1][2] The robust and reliable shake-flask method remains the benchmark for obtaining accurate experimental LogP data, which is indispensable for making informed decisions in the drug discovery process.
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Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. [Link]
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P, S. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. [Link]
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Valko, K. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. [Link]
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ResearchGate. (n.d.). The influence of lipophilicity in drug discovery and design | Request PDF. [Link]
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Vitale, P., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules, 25(4), 946. [Link]
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Vitale, P., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 629-677. [Link]
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Inchem.org. (1996). Morpholine (EHC 179, 1996). [Link]
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O'Hagan, D., et al. (2023). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Omega, 8(48), 45963-45970. [Link]
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Soares, J. X., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia MDPI. [Link]
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A Comparative Guide to the Validation of the Absolute Configuration of (2R)-2-(Trifluoromethyl)morpholine
For researchers, scientists, and drug development professionals, the unambiguous assignment of the absolute configuration of a chiral molecule is a cornerstone of chemical research and pharmaceutical development. The precise three-dimensional arrangement of atoms dictates a molecule's biological activity, with enantiomers often exhibiting vastly different pharmacological and toxicological profiles. This guide provides a comprehensive comparison of three powerful analytical techniques for validating the absolute configuration of (2R)-2-(Trifluoromethyl)morpholine, a chiral secondary amine of interest in medicinal chemistry. We will delve into the principles, experimental protocols, and data interpretation of Single-Crystal X-ray Crystallography, Vibrational Circular Dichroism (VCD), and Mosher's Amide Analysis by NMR spectroscopy.
The Imperative of Stereochemical Integrity
The introduction of a trifluoromethyl group into a morpholine scaffold can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. When this substitution creates a stereocenter, as in 2-(Trifluoromethyl)morpholine, the resulting enantiomers can interact with chiral biological targets, such as enzymes and receptors, in distinct ways. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or even responsible for adverse effects. Therefore, the robust and unequivocal validation of the absolute configuration is not merely an analytical exercise but a critical step in ensuring the safety and efficacy of a potential drug candidate.
Comparative Overview of Analytical Techniques
This guide will explore three orthogonal, yet complementary, methods for the stereochemical elucidation of (2R)-2-(Trifluoromethyl)morpholine. Each technique offers unique advantages and is governed by distinct physical principles.
| Parameter | Single-Crystal X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Mosher's Amide Analysis (NMR) |
| Principle | Diffraction of X-rays by a crystalline lattice, utilizing anomalous dispersion to determine the absolute spatial arrangement of atoms. | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. | Formation of diastereomeric amides with a chiral derivatizing agent, leading to distinct chemical shifts in NMR spectra. |
| Sample Requirement | High-quality single crystal (typically 0.1-0.3 mm). | 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃).[1] | ~5 mg of the amine, (R)- and (S)-Mosher's acid chlorides, and an anhydrous deuterated solvent.[2] |
| Key Quantitative Data | Flack Parameter (ideally close to 0 for the correct enantiomer, with a small standard uncertainty).[3][4] | VCD spectrum (comparison of experimental spectrum with DFT-calculated spectra for both enantiomers). | Chemical shift differences (Δδ = δS - δR) for protons near the stereocenter. |
| Primary Advantage | Provides a direct and unambiguous 3D structure.[5][6][7] | Non-destructive analysis in solution, avoiding crystallization challenges.[1][8][9] | Relatively rapid and accessible with standard NMR instrumentation. |
| Potential Limitation | Difficulty in obtaining suitable single crystals.[1][6] | Requires access to a VCD spectrometer and computational resources for DFT calculations.[10] | Can be complicated by the presence of conformers; requires careful spectral analysis.[11][12] |
I. Single-Crystal X-ray Crystallography: The Gold Standard
Single-crystal X-ray crystallography is widely regarded as the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.[5][6][7] The technique relies on the diffraction pattern produced when a focused beam of X-rays interacts with the ordered arrangement of atoms in a single crystal.
The Causality Behind the Experiment
The ability to determine absolute configuration arises from the phenomenon of anomalous dispersion.[1] When the X-ray energy is near an absorption edge of an atom in the crystal, the scattering factor of that atom acquires an imaginary component. This leads to a breakdown of Friedel's law, meaning the intensities of reflections from planes (hkl) and (-h-k-l) are no longer identical. By carefully measuring and analyzing these intensity differences, the absolute arrangement of atoms in space can be determined. For organic molecules composed primarily of light atoms, using copper radiation (Cu Kα) can enhance the anomalous scattering effect.[2]
Experimental Protocol
Step-by-Step Methodology:
-
Crystal Growth: Prepare a derivative of (2R)-2-(Trifluoromethyl)morpholine that is amenable to crystallization. This can often be achieved by forming a salt with a chiral, heavy-atom-containing acid (e.g., dibenzoyl-L-tartaric acid). Grow single crystals by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution.
-
Crystal Selection and Mounting: Under a polarized light microscope, select a single crystal with well-defined faces and no visible defects. Mount the crystal on a goniometer head.
-
Data Collection: Center the crystal in the X-ray beam of a single-crystal diffractometer. Collect a full sphere of diffraction data, ensuring to measure Friedel pairs.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. Refine the atomic positions, thermal parameters, and other structural parameters.
-
Absolute Configuration Determination: Introduce the Flack parameter into the refinement. A value close to 0 with a small standard uncertainty (typically < 0.1 for an enantiopure sample) indicates that the determined absolute configuration is correct.[3][4][13][14] Conversely, a value near 1 suggests the inverted configuration is correct. A value around 0.5 may indicate a racemic crystal or twinning.[3]
II. Vibrational Circular Dichroism (VCD): A Solution-Phase Approach
Vibrational circular dichroism is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition.[1][8][10] Since only chiral molecules exhibit a VCD signal, and enantiomers produce mirror-image spectra, VCD provides a powerful method for determining absolute configuration in solution.[1][8]
The Causality Behind the Experiment
The VCD spectrum of a molecule is exquisitely sensitive to its three-dimensional structure, including its absolute configuration and conformational preferences in solution.[6][15] The experimental VCD spectrum is compared to a theoretically calculated spectrum for a chosen enantiomer. These theoretical spectra are generated using quantum chemical calculations, typically with Density Functional Theory (DFT).[1] A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. The choice of a deuterated solvent like chloroform-d (CDCl₃) is crucial to minimize interference from the solvent's own vibrational absorptions.[1]
Experimental Protocol
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the enantiomerically enriched 2-(Trifluoromethyl)morpholine in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of about 0.1 M.[1]
-
Spectral Acquisition: Transfer the solution to an appropriate IR cell. Acquire the VCD and IR spectra simultaneously on a VCD spectrometer. Data collection may take several hours to achieve a good signal-to-noise ratio.[9][10]
-
Computational Modeling: Using quantum chemistry software, perform a conformational search for the 2-(Trifluoromethyl)morpholine molecule. For the lowest energy conformers, calculate the theoretical IR and VCD spectra for one enantiomer (e.g., the (R)-enantiomer) using DFT.
-
Spectral Comparison: Compare the experimental VCD spectrum with the Boltzmann-averaged calculated spectrum for the (R)-enantiomer and its inverted (S)-enantiomer spectrum.
-
Configuration Assignment: The absolute configuration is assigned based on the enantiomer whose calculated spectrum provides the best agreement in terms of sign and relative intensity with the experimental spectrum.[1]
III. Mosher's Amide Analysis by NMR Spectroscopy: A Derivatization Approach
Mosher's method is a widely used NMR-based technique for determining the absolute configuration of chiral alcohols and amines.[16][17] The method involves the derivatization of the chiral substrate with an enantiomerically pure chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers.
The Causality Behind the Experiment
For a secondary amine like 2-(Trifluoromethyl)morpholine, reaction with the acid chlorides of both (R)- and (S)-MTPA will yield two diastereomeric amides.[2][11] These diastereomers are distinct chemical entities and will exhibit different NMR spectra. The key to the analysis lies in the anisotropic effect of the phenyl group of the MTPA moiety. In the preferred conformation of the diastereomeric amides, the phenyl group will shield or deshield nearby protons of the morpholine ring to different extents. By comparing the ¹H NMR spectra of the two diastereomers and analyzing the differences in chemical shifts (Δδ = δS - δR), the absolute configuration of the original amine can be deduced.[18] The use of an anhydrous solvent is critical to prevent hydrolysis of the highly reactive Mosher's acid chloride. The presence of the trifluoromethyl group in both the analyte and the reagent makes ¹⁹F NMR a potentially powerful complementary tool for this analysis.[19][20][21]
Experimental Protocol
Step-by-Step Methodology:
-
Preparation of (R)-MTPA Amide: In a dry NMR tube, dissolve ~2.5 mg of 2-(Trifluoromethyl)morpholine in ~0.5 mL of anhydrous deuterated chloroform (CDCl₃). Add a small amount of a non-nucleophilic base (e.g., pyridine or triethylamine). Add a slight molar excess of (R)-(-)-MTPA chloride. Allow the reaction to proceed to completion.
-
Preparation of (S)-MTPA Amide: In a separate dry NMR tube, repeat the procedure from step 1 using (S)-(+)-MTPA chloride.
-
NMR Analysis: Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-MTPA amide samples. If desired, also acquire ¹⁹F NMR spectra.
-
Data Analysis: Carefully assign the proton resonances for both diastereomers, paying close attention to the protons on the morpholine ring. Calculate the difference in chemical shifts (Δδ = δS - δR) for each assigned proton.
-
Configuration Assignment: According to the established Mosher's model for amides, protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative Δδ values. By correlating this pattern with the structure of the morpholine derivative, the absolute configuration can be assigned.
Conclusion
The validation of the absolute configuration of (2R)-2-(Trifluoromethyl)morpholine can be confidently achieved using any of the three techniques described. Single-crystal X-ray crystallography offers the most direct and unambiguous structural evidence, provided that suitable crystals can be obtained. Vibrational circular dichroism provides a powerful alternative for determining the absolute configuration in solution, which is often more biologically relevant. Mosher's amide analysis is a widely accessible NMR-based method that can provide a rapid confirmation of stereochemistry. For a comprehensive and irrefutable assignment, the application of at least two of these orthogonal techniques is highly recommended, ensuring the scientific integrity of the research and the quality of any resulting therapeutic candidates.
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Stout, G. H., & Jensen, L. H. (1989). X-ray structure determination: a practical guide. John Wiley & Sons. [Link]
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Watkin, D. J., & Cooper, R. I. (2020). Howard Flack and the Flack Parameter. Chemical Crystallography. [Link]
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Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2003). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 15(6), 16-21. [Link]
-
Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-690. [Link]
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Thompson, A. L., Jenkinson, S. F., & Fleet, G. W. J. (2020). Some Experimental Aspects of Absolute Configuration Determination using Single Crystal X-Ray Diffraction. Chemical Crystallography. [Link]
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Hoye, T. R., & Renner, M. K. (1996). MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration. The Journal of Organic Chemistry, 61(6), 2056-2065. [Link]
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NotEvans. (2017, June 25). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols? Chemistry Stack Exchange. [Link]
-
Ben Nasr, C., et al. (2024). [4-(2-Aminoethyl)morpholine-κ 2 N,N′]dibromidocadmium(II): synthesis, crystal structure and Hirshfeld surface analysis. IUCrData, 9(3). [Link]
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Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature protocols, 2(10), 2451-2458. [Link]
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Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Folia. [Link]
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Curran, D. P., et al. (2012). A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A. Journal of the American Chemical Society, 134(42), 17500-17503. [Link]
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Wenzel, T. J., & Wilcox, J. D. (2003). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 80(8), 934. [Link]
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Di Bari, L., et al. (2023). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Molecules, 28(14), 5434. [Link]
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Cichero, E., & Fossa, P. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 11(15), 2207-2218. [Link]
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BioTools. (n.d.). ABSOLUTE CONFIGURATION BY VCD. [Link]
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Wang, S., et al. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 27(19), 6549. [Link]
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Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Request PDF. [Link]
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JASCO, Inc. (2025, November 27). Determination of Absolute Configuration of Molecules using VCD Spectrometer and DFT Calculations. [Link]
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Safety Operating Guide
(2R)-2-(Trifluoromethyl)morpholine proper disposal procedures
Executive Hazard Profile & Immediate Action
Do not treat this compound simply as a generic organic base. (2R)-2-(Trifluoromethyl)morpholine presents a dual-hazard profile that complicates standard disposal protocols.[1] It combines the reactivity of a secondary amine (morpholine core) with the high thermal stability and environmental persistence of a fluorinated motif (trifluoromethyl group).
Immediate Safety Criticals:
-
Halogenated Waste Status: The presence of the
group mandates disposal in Halogenated waste streams.[1] Standard incineration without flue-gas scrubbing will release corrosive Hydrogen Fluoride (HF) gas.[1] -
Nitrosamine Precursor: As a secondary amine, this compound can form carcinogenic N-nitrosamines if mixed with nitrosating agents (nitrites, nitrous acid, nitric oxide).[1] Strict segregation is required.
-
Corrosivity & Flammability: Treat as a corrosive liquid/solid (causes skin burns) and potentially flammable (based on morpholine parent structure, Flash Point ~35-38°C).[1]
Critical Segregation: The "Nitrosamine Rule"
The Science Behind the Protocol: The most overlooked risk in disposing of morpholine derivatives is accidental N-nitrosation . If (2R)-2-(Trifluoromethyl)morpholine is added to a waste container containing oxidizers or nitrites, it undergoes a reaction to form N-nitroso-(2R)-2-(trifluoromethyl)morpholine.[1]
-
Mechanism: Secondary Amine + Nitrosating Agent (
) N-Nitrosamine (Potent Carcinogen).[1][2] -
Operational Directive: Never commingle this waste with nitric acid, sodium nitrite, or heavy metal oxidizers (Chromic acid).[1]
Segregation Table:
| Waste Stream | Compatibility | Risk of Mixing |
| Halogenated Organic Solvents | Compatible | Preferred stream (e.g., DCM, Chloroform).[1] |
| Non-Halogenated Organics | Conditional | Avoid. Dilutes halogen content but complicates incineration pricing.[1] |
| Aqueous Acidic Waste | INCOMPATIBLE | Exothermic neutralization; potential for nitrosation if nitrates present.[1] |
| Oxidizing Acids (HNO3) | DANGEROUS | Explosion/Carcinogen Risk. Immediate formation of nitrosamines or violent oxidation.[1] |
Regulatory Characterization (RCRA/EPA)
Before disposal, you must characterize the waste stream.[1][3] While (2R)-2-(Trifluoromethyl)morpholine does not have a specific "P" or "U" list code, it triggers "Characteristic" Hazardous Waste codes.[1]
-
D001 (Ignitable): If the waste mixture has a flash point
.[1] -
D002 (Corrosive): If the pH is
(common for pure amines) or .[1] -
Halogenated Solvent (F-Codes): If mixed with spent halogenated solvents (Methylene Chloride, etc.), it adopts the F-code of the solvent (e.g., F002).[1][4]
Operational Disposal Workflows
Scenario A: Disposal of Pure Reagent (Expired or Excess)
-
State: Solid or Liquid (neat).[1]
-
Container: High-Density Polyethylene (HDPE) or Glass.[1] Avoid metal if moisture is present (corrosion risk).[1]
-
Labeling: "Hazardous Waste - Flammable, Corrosive, Halogenated."[1][4]
-
Protocol:
Scenario B: Reaction Mixtures (Post-Workup)
-
Context: The amine is dissolved in an organic solvent (e.g., DCM, THF) or remains in the aqueous phase.
-
Protocol:
-
Organic Phase: Combine with Halogenated Solvents . Even if the solvent is THF (non-halogenated), the presence of the
group classifies the entire mixture as halogenated for incineration purposes. -
Aqueous Phase: Check pH. If basic, neutralize slowly with Sulfuric Acid (
) or Hydrochloric Acid ( ) to pH 6-8.[1] Do not use Nitric Acid. Once neutral, check for organic layers.[1] If clear, dispose of as Aqueous Chemical Waste (check local limits for fluorinated compounds in wastewater; often prohibited).[1]
-
Visualized Decision Logic
The following diagram outlines the decision-making process for disposing of (2R)-2-(Trifluoromethyl)morpholine to ensure compliance and safety.
Figure 1: Decision tree for the safe categorization and disposal of fluorinated morpholine derivatives.
Final Destruction: Incineration Parameters
Why can't this go to a standard fuel-blending facility?
-
C-F Bond Stability: The carbon-fluorine bond is the strongest in organic chemistry (
).[1] Standard incineration temperatures ( ) may fail to fully mineralize the compound, leading to the release of Per- and Polyfluoroalkyl Substances (PFAS) precursors or unburnt fluorocarbons. -
HF Generation: Upon complete combustion at
, the fluorine atoms convert to Hydrogen Fluoride (HF).[1]
Manifest Declaration: Ensure your waste manifest explicitly lists "Organic Fluorine Compounds" or "(2R)-2-(Trifluoromethyl)morpholine" to alert the disposal facility of the HF generation potential.
Emergency Spill Procedures
Small Spill (< 50 mL/g):
-
Evacuate & Ventilate: Vapors may be corrosive and flammable.[1]
-
PPE: Wear nitrile gloves (double gloved), safety goggles, and a lab coat.[1]
-
Absorb: Use a non-combustible absorbent (Vermiculite or Sand).[1] Do not use paper towels (fire risk with amines).[1]
-
Neutralize: If available, use a commercial solvent spill kit.[1]
-
Disposal: Scoop absorbed material into a wide-mouth jar, label as "Hazardous Waste - Solids (Halogenated)," and seal.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]
-
U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Parts 260-273.[1][Link]
-
European Federation of Pharmaceutical Industries and Associations (EFPIA). (2023).[1] Workflows for Quality risk management of nitrosamine risks in medicines. (Regarding secondary amine segregation). [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
